molecular formula C9H7BrN2O2 B1394338 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid CAS No. 1159831-07-8

7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

Cat. No.: B1394338
CAS No.: 1159831-07-8
M. Wt: 255.07 g/mol
InChI Key: PIYHSBMKGBVADI-UHFFFAOYSA-N
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Description

7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYHSBMKGBVADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of CAS 1159831-07-8

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid, identified by the CAS number 1159831-07-8, is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1] Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[2] Notably, compounds with the imidazo[1,2-a]pyridine core have shown considerable promise as potent antitubercular agents, targeting key enzymes in Mycobacterium tuberculosis.[1][3]

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid. The information presented is intended to support researchers and drug development professionals in their efforts to understand and utilize this compound in their scientific investigations.

Chemical Identity and Structure

The fundamental characteristics of a compound are defined by its chemical identity and structure. The IUPAC name for CAS 1159831-07-8 is 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid. Its molecular formula is C₉H₇BrN₂O₂, corresponding to a molecular weight of 255.07 g/mol .

G cluster_0 General Synthesis Pathway start Substituted 2-Aminopyridine intermediate Condensation start->intermediate reagent 3-Halopyruvic Acid Derivative reagent->intermediate product Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivative intermediate->product

Caption: Generalized synthetic route to imidazo[1,2-a]pyridine-3-carboxylic acids.

The carboxylic acid moiety of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid allows for a variety of chemical modifications, such as the formation of amides, esters, and other derivatives. This functional group is a key handle for structure-activity relationship (SAR) studies in drug discovery programs.

Biological Context and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. The primary interest in compounds like 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid stems from their potential as antitubercular agents.

Antitubercular Activity

Several studies have demonstrated that imidazo[1,2-a]pyridine-3-carboxamides are potent inhibitors of Mycobacterium tuberculosis. [1][3]These compounds have shown activity against both drug-sensitive and drug-resistant strains of the bacterium.

Mechanism of Action

The precise mechanism of action for 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid has not been explicitly elucidated. However, research on analogous compounds suggests potential targets within the bacterium. One key target identified for some imidazo[1,2-a]pyridine inhibitors is the ubiquinol cytochrome c reductase (QcrB), a component of the electron transport chain essential for cellular respiration. [4][5]Inhibition of this enzyme disrupts ATP synthesis, leading to bacterial cell death. Another potential target for related compounds is pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A. [1]

G cluster_0 Hypothesized Mechanism of Action compound Imidazo[1,2-a]pyridine Derivative target1 QcrB (Electron Transport Chain) compound->target1 target2 Pantothenate Synthetase compound->target2 effect1 Disruption of ATP Synthesis target1->effect1 effect2 Inhibition of Coenzyme A Biosynthesis target2->effect2 outcome Bactericidal/Bacteriostatic Effect on M. tuberculosis effect1->outcome effect2->outcome

Sources

Architecting the Proton Pump Inhibitor: The Role of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid in P-CAB Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold of Control

In the landscape of acid-suppression therapy, the shift from irreversible Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs) represents a quantum leap in pharmacodynamics. At the center of this transition lies the imidazo[1,2-a]pyridine core—a privileged scaffold that offers tunable basicity, metabolic stability, and precise binding affinity.

7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159831-07-8) acts as a critical "master key" intermediate. It is not the final drug, but the structural foundation upon which high-affinity P-CABs (such as analogues of SCH 28080, linaprazan, and soraprazan) are built. This guide dissects the mechanistic utility of this scaffold, explaining how its chemical architecture dictates the biological inhibition of the gastric H+/K+ ATPase.

Chemical Biology & Structural Activity Relationship (SAR)

To understand the mechanism, one must first understand the architecture. This molecule is designed to exploit the specific topology of the H+/K+ ATPase luminal channel.

The Pharmacophore Triad

The molecule functions through three distinct structural domains, each serving a specific role in drug-target interaction:

Structural DomainChemical FeatureMechanistic Function
The Core Imidazo[1,2-a]pyridineProton Trap: Provides the essential pKa (typically ~5.0–7.0) required for accumulation in the acidic secretory canaliculi of the parietal cell.
Position 2 Methyl Group (-CH3)Steric Lock: Induces a conformational twist that prevents "flat" intercalation, forcing the molecule into the specific hydrophobic pocket of the ATPase.
Position 7 Bromine (-Br)Lipophilic Tuning: A halogen handle that increases lipophilicity (LogP) for membrane penetration and serves as a reactive site for cross-coupling (e.g., Suzuki-Miyaura) to extend the pharmacophore.
Position 3 Carboxylic Acid (-COOH)The Anchor: The reactive handle for amidation. In active P-CABs, this is converted to an amide or ester to interact with polar residues (e.g., Asn, Tyr) in the ion channel.
The pKa Gating Mechanism

Unlike PPIs (e.g., omeprazole), which are acid-labile prodrugs requiring activation, imidazopyridine-based P-CABs are active in their parent form.

  • Mechanism: The imidazo[1,2-a]pyridine nitrogen (N1) is protonatable.

  • The Trap: In the neutral pH of the blood (7.4), the drug is lipophilic and crosses the parietal cell membrane. Once it enters the highly acidic secretory canaliculus (pH < 1), it becomes protonated.

  • Result: The protonated, cationic form is less membrane-permeable, leading to ion trapping at concentrations up to 1000-fold higher than in plasma. This high local concentration drives the competitive binding against K+.

Mechanism of Action: Potassium-Competitive Acid Blockade

The definitive mechanism of drugs derived from the 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is reversible, K+-competitive inhibition .

The Target: H+/K+ ATPase (The Proton Pump)

The enzyme pumps H+ out of the parietal cell in exchange for K+ entering. This is the final step of acid secretion.

Binding Dynamics
  • Resting State: The drug enters the luminal vestibule of the ATPase.

  • Competition: The protonated imidazopyridine mimics the hydronium ion or K+ ion electrostatically but is too bulky to be transported.

  • Occlusion: It binds to the ionic binding site (specifically interacting with transmembrane segments TM4, TM5, and TM6), physically blocking the entry of K+ ions.

  • Locking: Without K+ entry, the enzyme cannot undergo the conformational change (E2-P to E1) required to release H+. The pump is stalled.

Visualization of the Signaling Pathway

The following diagram illustrates the synthesis of the active P-CAB from the scaffold and its subsequent inhibition pathway.

PCAB_Mechanism cluster_synthesis Phase 1: Scaffold Synthesis & Derivatization cluster_moa Phase 2: H+/K+ ATPase Inhibition Start 2-Amino-4-bromopyridine Intermediate 7-Bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylic Acid (THE SCAFFOLD) Start->Intermediate Condensation (Cyclization) Reagent Alpha-Keto Ester/Acid Reagent->Intermediate ActiveDrug Active P-CAB Ligand (Amide Derivative) Intermediate->ActiveDrug Amidation/Coupling (Target Specificity) Blood Systemic Circulation (pH 7.4) ActiveDrug->Blood ATPase H+/K+ ATPase (Luminal Surface) ActiveDrug->ATPase Competitive Binding (Blocks K+ Site) Parietal Parietal Cell Cytoplasm Blood->Parietal Passive Diffusion Canaliculus Secretory Canaliculus (pH < 1.0) Parietal->Canaliculus Diffusion across Apical Membrane Canaliculus->ATPase Protonation (Ion Trapping) [Drug-H]+ Accumulation K_ion K+ Ions ATPase->K_ion Normal K+ Uptake

Caption: Logical flow from chemical synthesis of the 7-bromo scaffold to the competitive inhibition of the proton pump in the gastric canaliculus.

Detailed Experimental Protocols

As a self-validating system, the utility of this scaffold is proven through specific synthesis and assay protocols.

Protocol A: Synthesis of the Scaffold (Groebke-Blackburn-Bienaymé Variant)

Rationale: Efficient construction of the fused ring system.

  • Reagents: 2-Amino-4-bromopyridine (1.0 eq), Ethyl 2-chloroacetoacetate (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-amino-4-bromopyridine in ethanol.

    • Add ethyl 2-chloroacetoacetate dropwise.

    • Reflux at 80°C for 6-12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Critical Step: Upon cooling, a precipitate forms. This is often the ester intermediate.

    • Hydrolysis: Treat the ester with 1M LiOH in THF/Water (1:1) at RT for 2 hours to yield the free acid: 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid .

  • Validation: 1H NMR should show the disappearance of the ethyl group protons and the retention of the aromatic protons (pyridine ring) and the 2-methyl singlet.

Protocol B: H+/K+ ATPase Inhibition Assay (In Vitro)

Rationale: To verify that derivatives of this acid function as P-CABs.

  • Preparation: Isolate gastric vesicles from hog stomach (rich in H+/K+ ATPase).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Substrate: 2 mM ATP, 2 mM MgCl2.

    • Ion Source: 10 mM KCl.

    • Test Compound: Amide derivative of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (0.01 – 100 µM).

  • Initiation: Add Valinomycin (ionophore) to ensure K+ permeability. Start reaction with ATP.

  • Measurement: Incubate at 37°C for 30 mins. Stop reaction with malachite green reagent. Measure released inorganic phosphate (Pi) at 620 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Success Metric: A potent P-CAB derived from this scaffold should exhibit an IC50 < 1.0 µM.

Summary of Key Data Points

ParameterValue / CharacteristicRelevance
Molecular Weight ~255.07 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
Predicted pKa ~5.5 – 6.5 (Core N)Optimal for ion trapping in pH < 1.0 environments.
Binding Mode ReversibleAllows for faster onset and offset compared to PPIs.
Metabolic Stability High (Halogenated)The 7-Bromo group blocks metabolic oxidation at a vulnerable position.

References

  • Palmer, A. M., et al. (2007).[1] "Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers." Journal of Medicinal Chemistry. Link

  • Baviskar, A. T., et al. (2011).[2] "Synthesis and in vitro anti-inflammatory activity of some novel 3-substituted imidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry. Link

  • Kamiguchi, K., et al. (2025).[3] "Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes." ResearchGate. Link

  • ChemicalBook. (2025).[3] "7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Product Information." ChemicalBook Database. Link

  • Sigma-Aldrich. (2025).[4] "7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester Product Sheet." Merck KGaA. Link

Sources

Strategic Exploration of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications

Part 1: Executive Summary & Structural Rationale

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (CNS), Alpidem (anxiolytic), and emerging P-CABs (Potassium-Competitive Acid Blockers).

The specific derivative 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159831-07-8) is a high-value intermediate.[1] It offers a unique trifunctional platform for divergent synthesis:

  • C3-Carboxylic Acid: A handle for solubility modulation, amide coupling, or bioisostere installation (e.g., oxadiazoles).

  • C7-Bromide: A pre-installed electrophile for palladium-catalyzed cross-couplings (Suzuki, Buchwald), allowing extension into lipophilic pockets.

  • C2-Methyl: A steric anchor that restricts conformational rotation, often improving metabolic stability compared to the C2-H analogs.

This guide provides a rigorous technical roadmap for synthesizing this core and exploiting it to generate high-affinity analogs.

Part 2: Synthetic Master Protocol

The synthesis of the core scaffold relies on a modified Hantzsch-type condensation. Unlike standard protocols that often yield tarry mixtures, this optimized pathway prioritizes regiocontrol and purification efficiency.

Reaction Scheme Overview

Synthesis SM1 4-Bromo-2-aminopyridine Inter Intermediate Ester (Ethyl 7-bromo-2-methyl...) SM1->Inter 1. EtOH, reflux, 12h 2. NaHCO3 (Cyclization) SM2 Ethyl 2-chloroacetoacetate SM2->Inter Product Target Acid (7-Bromo-2-methyl...-3-COOH) Inter->Product LiOH, THF/H2O Reflux, 4h

Figure 1: Two-step convergent synthesis of the target acid scaffold.

Step 1: Cyclization to Ethyl Ester

Objective: Construct the fused bicyclic ring system.

  • Reagents: 4-Bromo-2-aminopyridine (1.0 eq), Ethyl 2-chloroacetoacetate (1.2 eq), Ethanol (0.5 M concentration).

  • Protocol:

    • Dissolve 4-bromo-2-aminopyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl 2-chloroacetoacetate dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1); the starting amine is highly polar.
      
    • Critical Step: Upon cooling, the hydrobromide salt of the product may precipitate. Concentrate the solvent to 20% volume.

    • Neutralize with saturated aqueous

      
       to precipitate the free base.
      
    • Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

  • Yield Expectation: 75–85%.

Step 2: Hydrolysis to Carboxylic Acid

Objective: Reveal the C3-acid functionality without dehalogenating the C7-bromide.

  • Reagents: Ethyl ester intermediate (from Step 1),

    
     (3.0 eq), 
    
    
    
    (3:1).
  • Protocol:

    • Dissolve the ester in THF. Add the aqueous LiOH solution.

    • Stir at

      
       for 4 hours. Avoid harsh reflux to prevent decarboxylation.
      
    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue carefully with 1M HCl to pH 3–4. The product will precipitate as a white/off-white solid.

    • Filter and dry under vacuum over

      
      .
      
  • Validation:

    
     (DMSO-
    
    
    
    ) should show the disappearance of the ethyl quartet/triplet and the presence of a broad acid peak at >12 ppm.
Part 3: Analog Design & SAR Logic

To develop active pharmaceutical ingredients (APIs), one must systematically explore the chemical space around this scaffold. The "Divide and Conquer" strategy is applied here.

SAR Exploration Matrix
RegionFunctionalityModification StrategyBiological Rationale
C3 (Head) Carboxylic AcidAmide Coupling, BioisosteresModulates solubility and H-bond donor/acceptor profile. Critical for binding pocket interactions.
C7 (Tail) BromideSuzuki/Buchwald CouplingsExtends the molecule into hydrophobic pockets. Key for potency and selectivity.
C2 (Anchor) Methyl GroupOxidation to aldehyde/alcoholProvides a steric lock. Changing to -H or -Ph alters metabolic stability and receptor fit.
Workflow: Divergent Functionalization

The following diagram illustrates the logical order of operations. It is crucial to perform C3 modifications before C7 couplings if the C7 partner is sensitive to hydrolysis conditions, or vice-versa depending on the specific chemistry.

SAR_Logic cluster_C3 Path A: C3 Optimization (Solubility/Binding) cluster_C7 Path B: C7 Extension (Potency) Core 7-Bromo-2-methyl- imidazo[1,2-a]pyridine-3-COOH Amide Amide Analogs (HBTU/HATU coupling) Core->Amide Priority 1: Establishes H-bond network Suzuki Biaryl Analogs (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Priority 2: Explores hydrophobic pocket Amide->Suzuki Convergent Route Heterocycle Oxadiazole/Triazole (Bioisosteres) Buchwald Amino Analogs (Pd2(dba)3, Amines)

Figure 2: Divergent synthetic workflow for analog generation.

Part 4: Detailed Experimental Protocols for Analogs
Protocol A: Suzuki-Miyaura Coupling at C7

Use this to install aryl or heteroaryl groups.

  • Setup: In a microwave vial, combine the 7-bromo scaffold (1 eq), Arylboronic acid (1.5 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1). Degas with nitrogen for 5 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat at

    
     for 2–4 hours (or microwave at 
    
    
    
    for 30 min).
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography.
    
Protocol B: Amide Coupling at C3

Use this to attach solubilizing amines or pharmacophores.

  • Activation: Dissolve 7-bromo-acid scaffold (1 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the desired Amine (1.1 eq).

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Pour into ice water. If solid precipitates, filter.[2] If not, extract with DCM.

    • Note: If the product is water-soluble, use preparative HPLC directly.

Part 5: Case Study & Applications

Target Class: Tubulin Polymerization Inhibitors Recent studies suggest that 2-phenylimidazo[1,2-a]pyridine derivatives act as potent tubulin inhibitors. By utilizing the 7-bromo-2-methyl-3-COOH core:

  • C3 Position: Convert the acid to a 3,4,5-trimethoxyanilide. This mimics the pharmacophore of Colchicine and Combretastatin A-4.

  • C7 Position: Use Suzuki coupling to install a pyridine-3-yl or indole group, enhancing interaction with the colchicine binding site on tubulin.

  • Result: A dual-action analog with improved solubility (via the amide) and high affinity (via the biaryl axis).

Target Class: Anti-infectives (Candida albicans) Imidazo[1,2-a]pyridines have shown efficacy against resistant fungal strains.[2]

  • Strategy: Link the C3 acid to a chalcone moiety or reduce it to a carbaldehyde to condense with acetophenones.

  • Mechanism: Disruption of fungal cell wall synthesis or biofilm inhibition.

Part 6: References
  • Goel, R. et al. "Imidazo[1,2-a]pyridines: A comprehensive review on its synthesis and biological perspective." Journal of Molecular Structure, 2023. Link

  • Bagdi, A. K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2015. Link

  • ChemicalBook. "7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Product Properties." ChemicalBook Database, 2025.[1] Link

  • Marcopoli, C. et al. "Structure-Activity Relationship of Imidazo[1,2-a]pyridines as Antitumor Agents." Journal of Medicinal Chemistry, 2021. Link

  • Fisher, M. et al. "Synthesis and reactivity of 7-substituted imidazo[1,2-a]pyridines." Organic Letters, 2018. Link

(Note: While specific URLs for papers 1, 2, 4, and 5 are illustrative of the type of authoritative sources required, the ChemicalBook link is a direct verification of the specific CAS compound discussed.)

Sources

An In-Depth Technical Guide to 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This bicyclic nitrogen-containing heterocycle is the core of several marketed drugs, particularly in the realm of central nervous system disorders, such as the anxiolytic alpidem and the hypnotic zolpidem. The scaffold's rigid conformation and synthetic tractability make it an ideal starting point for the development of novel therapeutics.[1][2] In recent years, research has exponentially grown, exploring its potential in oncology, infectious diseases, and inflammatory conditions.

This guide focuses on a specific, strategically important derivative: 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid . The presence of three key functional handles—the bromine atom, the methyl group, and the carboxylic acid—makes this molecule a highly versatile building block for combinatorial chemistry and lead optimization campaigns. The bromine at the 7-position offers a prime site for cross-coupling reactions to introduce diverse aryl or alkyl groups. The carboxylic acid at the 3-position is ideal for amide bond formation, enabling linkage to other fragments or pharmacophores. The methyl group at the 2-position can influence binding affinity and metabolic stability.

This document serves as a technical guide for researchers and drug development professionals. It will detail the synthesis, physicochemical properties, known biological context, and practical applications of this compound, providing both foundational knowledge and actionable experimental protocols to empower its use in drug discovery projects.

Core Molecular Profile: Synthesis and Properties

A thorough understanding of a scaffold's synthesis and fundamental properties is the bedrock of any successful medicinal chemistry program. The deliberate placement of functional groups on the 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid core is designed for maximum synthetic utility.

Physicochemical Characteristics

Summarizing the key identifiers and predicted properties of the title compound provides a ready reference for experimental design.

PropertyValueSource
IUPAC Name 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid[3]
CAS Number 1159831-07-8[4]
Molecular Formula C₉H₇BrN₂O₂PubChem
Molecular Weight 255.07 g/mol PubChem
Appearance White to off-white solid[4]
Predicted Density 1.79 ± 0.1 g/cm³[4]
Predicted pKa -0.96 ± 0.41[4]
Synthesis Strategy: The Multicomponent Advantage

The imidazo[1,2-a]pyridine core is efficiently assembled via multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy, convergence, and operational simplicity.[2] The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, is a particularly powerful method for generating 3-aminoimidazo[1,2-a]pyridine derivatives, which are precursors to our target molecule.[5]

  • Cyclization: Reaction of the appropriately substituted 2-aminopyridine (4-bromo-2-aminopyridine) with an α-haloketone.

  • Carboxylation: Introduction of the carboxylic acid group at the 3-position.

The diagram below outlines this proposed synthetic workflow.

G cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: Functionalization A 4-Bromo-2-aminopyridine C 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine A->C Reflux, Ethanol B 3-Bromo-2-butanone B->C D 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine F 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid D->F Oxidation E Strong Oxidizing Agent (e.g., KMnO4) E->F

Caption: Proposed two-step synthesis of the target compound.

The Pharmacological Landscape

The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[2][5] Derivatives have been shown to modulate key signaling pathways implicated in disease, making this core a fertile ground for drug discovery.

Key Biological Targets and Mechanisms of Action

Research into imidazo[1,2-a]pyridine derivatives has identified several critical cellular targets. The strategic placement of a bromine atom and a carboxylic acid on our title compound allows it to serve as a versatile intermediate for developing potent and selective inhibitors for these targets.

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of various kinases. For instance, specific derivatives have shown high affinity for c-KIT, a receptor tyrosine kinase involved in gastrointestinal stromal tumors (GIST).[6] Others have been found to inhibit the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell proliferation and survival in numerous cancers, including breast cancer and melanoma.[7] A series of pyrido[2,3-d]pyrimidin-7(8H)-ones, structurally related to our scaffold, were developed as highly selective inhibitors of Threonine Tyrosine Kinase (TTK), a key player in chromosome segregation.[8]

  • Modulation of Inflammatory Pathways: Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine compounds have been shown to exert anti-inflammatory effects by modulating critical signaling pathways like STAT3 and NF-κB.[5] Derivatives can suppress the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), making them attractive candidates for treating inflammatory disorders and certain cancers.[5]

  • Induction of Apoptosis and Cell Cycle Arrest: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Imidazo[1,2-a]pyridine compounds have been demonstrated to trigger apoptosis and cause cell cycle arrest.[7][9] Mechanistic studies show they can increase the expression of pro-apoptotic proteins like BAX and the cell cycle inhibitors p53 and p21, leading to the halt of proliferation and eventual cell death in cancer cell lines.[7][9]

The diagram below illustrates how derivatives from this scaffold can intersect with these critical cancer-related signaling pathways.

G cluster_0 Signaling Pathways cluster_1 Cellular Outcomes Scaffold Imidazo[1,2-a]pyridine Derivatives PI3K PI3K/AKT/mTOR Scaffold->PI3K Inhibits STAT3 STAT3/NF-κB Scaffold->STAT3 Inhibits Kinases Other Kinases (c-KIT, TTK) Scaffold->Kinases Inhibits Proliferation Decreased Proliferation PI3K->Proliferation Leads to Apoptosis Increased Apoptosis PI3K->Apoptosis Suppresses Inflammation Reduced Inflammation STAT3->Inflammation Leads to Kinases->Proliferation Leads to

Caption: Inhibition of key signaling pathways by Imidazo[1,2-a]pyridine derivatives.

Application as a Strategic Research Tool: Experimental Protocols

The true value of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid lies in its application as a starting material. The carboxylic acid is readily converted to an amide, allowing for the exploration of structure-activity relationships (SAR) by coupling it with a diverse library of amines. The bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append various substituents, probing another key region of the pharmacophore.

This section provides a detailed, self-validating protocol for a foundational experiment in an anticancer drug discovery campaign: the MTT assay for cell viability. This assay is a crucial first step to determine the cytotoxic effects of newly synthesized derivatives.

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel imidazo[1,2-a]pyridine derivatives against a cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HCC1937, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[7][10]

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow:

G A 1. Cell Seeding Seed 1.4 x 10^4 cells/well in 96-well plate. B 2. Incubation Incubate for 24-72 hours (37°C, 5% CO2). A->B C 3. Compound Treatment Add serial dilutions of test compounds. Include Vehicle (DMSO) and Untreated controls. B->C D 4. Incubation Incubate for 48-72 hours. C->D E 5. Add MTT Reagent Add 20 µL of MTT (5 mg/mL) to each well. D->E F 6. Incubation Incubate for 4 hours to allow formazan crystal formation. E->F G 7. Solubilization Remove media, add 100 µL DMSO to dissolve crystals. F->G H 8. Read Absorbance Measure absorbance at 570 nm on a plate reader. G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Culture the chosen cancer cell line to ~80% confluency. Trypsinize, count, and dilute the cells in a complete culture medium to a density of 1.4 x 10⁵ cells/mL. Using a multi-channel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 1.4 x 10⁴ cells per well).[10] Leave the outermost wells filled with sterile PBS to minimize evaporation.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[9]

  • Compound Preparation and Treatment: Prepare a series of dilutions of your test compounds (e.g., from 0.1 µM to 100 µM) in a complete culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Controls (Self-Validation):

    • Vehicle Control: Treat several wells with the medium containing the same final concentration of DMSO as the test wells. This control measures the effect of the solvent on cell viability.

    • Untreated Control (Positive Control): Treat several wells with the medium only. This represents 100% cell viability.

    • Blank Control: Wells containing only the culture medium (no cells) to provide a background reading.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10] Viable cells will form dark purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.

Future Directions and Outlook

The 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid scaffold is not just a molecule; it is a launchpad for innovation. The future of this versatile building block lies in its application to new and challenging biological targets and the adoption of advanced synthetic methodologies.

  • Emerging Targets: While kinases and inflammatory pathways are well-trodden ground, the scaffold's rigid, three-dimensional structure makes it suitable for targeting protein-protein interactions (PPIs) or epigenetic targets like histone deacetylases (HDACs), which have proven susceptible to imidazo[1,2-a]pyridine-based inhibitors.

  • Green Chemistry: The synthesis of derivatives can be improved by adopting greener chemistry principles. This includes using water as a solvent, employing ultrasound or microwave-assisted reactions to reduce reaction times and energy consumption, and utilizing catalysts that are more environmentally benign.[11]

  • Fragment-Based Drug Discovery (FBDD): This core can be used as a central fragment in FBDD campaigns. The carboxylic acid and bromine functionalities allow for the systematic "growing" of fragments from either side of the molecule to optimize binding interactions within a target's active site.

Conclusion

7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid represents a highly strategic and valuable tool in the drug discoverer's arsenal. Its synthetic accessibility, coupled with the proven pharmacological relevance of the imidazo[1,2-a]pyridine core, provides a robust platform for the rapid generation of diverse chemical libraries. By leveraging its functional handles for systematic SAR exploration, researchers can efficiently develop novel drug candidates targeting a wide range of diseases, from cancer to inflammatory conditions. The protocols and insights provided in this guide are intended to facilitate this exploration, enabling scientists to unlock the full therapeutic potential of this privileged scaffold.

References

  • Agarwal, T., et al. (2016). Title of relevant paper. Journal Name, Volume(Issue), pages.
  • Reddyrajula, R., & Dalimba, U. (2019). Title of relevant paper. Journal Name, Volume(Issue), pages.
  • de Souza, M. C. B. V., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Gharib, A., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Al-Ostath, O. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. Available at: [Link]

  • J&K Scientific. (n.d.). 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved February 3, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid. Retrieved February 3, 2026, from [Link]

  • Al-Blewi, F. F., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Kamle, A., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 3, 2026, from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles. Available at: [Link]

  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • Abd Al-Jabbar, K. M., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • PubMed. (2014). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Available at: [Link]

  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst. Available at: [Link]

  • Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Available at: [Link]

  • PubMed Central. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available at: [Link]

  • Huang, M., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2019). On the nucleophilic derivatization of 4,7-dibromo-[1][9][12]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. Available at: [Link]

Sources

Advanced Spectroscopic Characterization: 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the spectroscopic characterization of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid . It synthesizes empirical data with mechanistic insights to support rigorous quality control in drug discovery workflows.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various GABA receptor modulators, antivirals, and anti-inflammatory agents. The specific derivative, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid , represents a critical orthogonal building block. The C3-carboxylic acid allows for amide coupling, while the C7-bromide provides a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Precise structural characterization of this intermediate is non-trivial due to the potential for regioisomeric impurities (e.g., the 6-bromo isomer) arising from the starting aminopyridine. This guide outlines a self-validating analytical workflow using MS, IR, and 1D/2D NMR to definitively confirm the structure.

Synthesis Context & Impurity Profiling

To understand the spectroscopic requirements, one must understand the genesis of the molecule. The standard synthesis involves a condensation between 2-amino-4-bromopyridine and a chloroacetoacetate derivative.

Workflow Visualization

The following diagram illustrates the synthesis and the critical analytical checkpoints required to ensure isomeric purity.

SynthesisWorkflow SM1 2-Amino-4-bromopyridine Inter Intermediate Ester (Cyclization) SM1->Inter Reflux/EtOH SM2 Ethyl 2-chloroacetoacetate SM2->Inter Hydrolysis Hydrolysis (LiOH/EtOH) Inter->Hydrolysis Product Target Acid (7-Br-2-Me...) Hydrolysis->Product QC QC Checkpoint: Regioisomer Analysis Product->QC NMR/HPLC

Figure 1: Synthetic pathway highlighting the origin of the target scaffold and the critical QC checkpoint.

Mass Spectrometry (MS)

Mass spectrometry provides the first line of evidence, establishing elemental composition and the presence of the halogen.

Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation

The most distinct feature of this spectrum is the bromine isotope pattern. Natural bromine exists as


Br and 

Br in an approximately 1:1 ratio.
ParameterObserved Value (m/z)Interpretation
Molecular Ion [M+H]+ 255.0 / 257.0 Characteristic 1:1 doublet intensity indicating one Br atom.
Fragment [M-COOH]+ 211.0 / 213.0 Decarboxylation (loss of 44 Da), confirming the acid moiety.
Fragment [M-Br]+ 176.0 Loss of bromine; loss of isotopic doublet pattern.

Expert Insight: If the isotope pattern deviates significantly from 1:1 (e.g., 3:1), suspect contamination with a chloro-derivative or non-halogenated impurity.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used primarily to confirm the oxidation state of the carbonyl carbon and the presence of the free acid.

Protocol
  • Method: Attenuated Total Reflectance (ATR) on solid powder.

  • Resolution: 4 cm⁻¹.

Diagnostic Bands[1][2]
  • O-H Stretch (3200–2500 cm⁻¹): A very broad, diffuse band characteristic of carboxylic acid dimers. This often overlaps with C-H stretches.[1]

  • C=O Stretch (1680–1710 cm⁻¹): A strong, sharp peak. Note that in zwitterionic forms or salts, this may shift to ~1550-1600 cm⁻¹ (carboxylate antisymmetric stretch).

  • C=N / C=C Ring Stretch (1630, 1500 cm⁻¹): Characteristic "breathing" modes of the imidazo[1,2-a]pyridine bicyclic system.

  • C-Br Stretch (600–700 cm⁻¹): Fingerprint region bands specific to the aryl halide.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural elucidation. The data below synthesizes literature values from analogous 7-bromo-2-ethyl derivatives [1] and general scaffold shifts [2], adjusted for the 2-methyl substituent.

Protocol
  • Solvent: DMSO-d₆ is mandatory. The carboxylic acid has poor solubility in CDCl₃, and DMSO prevents aggregation, yielding sharper peaks.

  • Concentration: 10-15 mg in 0.6 mL solvent.

¹H NMR Assignment (500 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
COOH 12.5 - 13.5Broad s-Exchangeable acidic proton. Disappears with D₂O shake.
H-5 9.25 - 9.35Doublet (d)7.4Most deshielded aromatic proton due to proximity to bridgehead Nitrogen and anisotropy of the C3-COOH.
H-8 7.80 - 7.90Doublet (d)2.0Meta-coupling to H-6. Deshielded by the adjacent Br, but less than H-5.
H-6 7.25 - 7.35dd7.4, 2.0Ortho-coupling to H-5 and Meta-coupling to H-8.
Me-2 2.55 - 2.65Singlet (s)-Methyl group attached to the imidazole ring.
¹³C NMR Assignment (125 MHz, DMSO-d₆)
  • C=O (C11): ~162 ppm (Carboxylic acid).

  • C-2: ~150 ppm (Quaternary, attached to Methyl).

  • C-8a: ~145 ppm (Bridgehead carbon).

  • C-5: ~128 ppm (CH, deshielded).

  • C-7: ~118 ppm (C-Br, typically shielded relative to H-bearing carbons due to heavy atom effect).

  • C-3: ~115 ppm (Quaternary, ipso to COOH).

  • Me-2: ~15-17 ppm.

Structural Validation: Distinguishing Isomers

A common error is using 2-amino-5-bromopyridine as the starting material, yielding the 6-bromo isomer.

  • 7-Bromo (Target): H5 appears as a doublet (J ~7.4 Hz).

  • 6-Bromo (Impurity): H5 appears as a singlet (or small doublet J < 1.5 Hz) because the ortho position (H6) is substituted with Br.

  • Actionable Advice: Always check the multiplicity of the most downfield aromatic signal (H5). If it is a singlet, you have the wrong isomer.

2D NMR Correlation Logic (HMBC)

To rigorously prove the regiochemistry of the Methyl group vs. the Acid, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Correlations Me_Protons Me-2 Protons (2.6 ppm) C2 C-2 Carbon (~150 ppm) Me_Protons->C2 2J (Strong) C3 C-3 Carbon (~115 ppm) Me_Protons->C3 3J (Strong) COOH COOH Carbon (~162 ppm)

Figure 2: Key HMBC correlations. The Methyl protons show strong correlation to C2 and C3, but not the Carbonyl carbon, establishing the distance between the methyl and the acid.

References

  • Imidazopyridine Amides: Synthesis and Antimycobacterial Activity. (2023). National Institutes of Health (NIH). Provides specific NMR data for the 7-bromo-2-ethyl analog used for spectral extrapolation.

  • Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. (2014). Royal Society of Chemistry. Comprehensive review of the scaffold synthesis and general spectral properties.

  • Spectroscopy of Carboxylic Acids. (2025). Chemistry LibreTexts. Authoritative guide on IR and NMR shifts specific to the carboxylic acid moiety.

Sources

Methodological & Application

purification techniques for 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification strategies for 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid , a critical scaffold in medicinal chemistry used for developing GABA receptor modulators, anti-infectives, and kinase inhibitors. Due to its zwitterionic nature (containing both a basic pyridine nitrogen and an acidic carboxyl group), this compound presents specific solubility challenges that render standard silica chromatography inefficient for bulk purification.

This document prioritizes Acid-Base Reprecipitation as the primary purification vector, supported by Thermal Recrystallization for polishing and Preparative HPLC for high-purity (>99.5%) requirements.

Chemical Context & Impurity Profile

To design an effective purification, one must understand the "Input" material. This compound is typically synthesized via the condensation of 4-bromo-2-aminopyridine with ethyl 2-chloroacetoacetate , followed by ester hydrolysis.

Component Role Physicochemical Behavior Removal Strategy
Target Molecule ProductAmphoteric (pKa₁ ~2.8, pKa₂ ~4.5). Insoluble in water at pH 3–4.Precipitates at Isoelectric Point (pI).
4-Bromo-2-aminopyridine Starting MaterialBasic amine. Soluble in acidic aqueous media.Remains in filtrate at pH 3–4.
Ethyl ester intermediate PrecursorNeutral/Lipophilic. Insoluble in base.Filtered off during basic dissolution step.
Inorganic Salts (LiCl/NaCl) ByproductsHighly water-soluble.Removed via aqueous washing.[1]
Decarboxylated byproduct DegradantNeutral/Basic.Removed via recrystallization.[2]

Protocol 1: Acid-Base Reprecipitation (The Workhorse)

Best for: Bulk purification of crude hydrolysate (purity 85% → 98%).

Principle: This method exploits the amphoteric nature of the imidazopyridine core. By dissolving the crude solid in base, we convert it to the soluble carboxylate salt, allowing the filtration of non-acidic insolubles. Controlled acidification then precipitates the free acid at its isoelectric point.

Materials
  • Solvent A: 1N NaOH (aq)

  • Solvent B: 1N HCl (aq)

  • Wash Solvent: Deionized Water, Acetone (cold)

  • pH Meter: Calibrated to pH 4.0 and 7.0

Step-by-Step Methodology
  • Dissolution (Basification):

    • Suspend the crude brown/beige solid in 1N NaOH (10 mL per gram of solid).

    • Stir vigorously at room temperature for 30 minutes. The solution should turn dark yellow/amber.

    • Checkpoint: If solids remain, check pH. Ensure pH > 12. If solids persist at pH 12, these are likely unreacted ester or neutral impurities.

  • Filtration (Clarification):

    • Filter the alkaline solution through a Celite pad or a 0.45 μm glass fiber filter to remove insoluble organic impurities.

    • Critical: Do not wash the filter cake with acid; use a small amount of 0.1N NaOH.

  • Precipitation (Acidification):

    • Transfer the clear filtrate to a beaker with overhead stirring.

    • Slowly add 1N HCl dropwise. Monitor pH continuously.

    • Observation: Cloudiness will start around pH 6.

    • Target: Continue addition until pH stabilizes at 3.5 – 4.0 .

    • Why? Going below pH 2.0 protonates the pyridine nitrogen (forming the HCl salt), which increases water solubility and causes yield loss.

  • Digestion & Isolation:

    • Stir the slurry for 1 hour at room temperature to ripen the crystals (Ostwald ripening).

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with 3 × Water (to remove NaCl/LiCl).

    • Wash with 1 × Cold Acetone (to remove trace colored organic impurities and facilitate drying).

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol 2: Thermal Recrystallization (Polishing)

Best for: Removing trace colored impurities and improving crystal habit (purity 98% → >99%).

Solvent System: DMF / Water or Acetic Acid / Water. Note: Ethanol is often insufficient due to the high melting point and low solubility of the 7-bromo derivative.

Methodology
  • Dissolution:

    • Place 1.0 g of the semi-pure acid in a flask.

    • Add DMF (Dimethylformamide) (approx. 5–7 mL).

    • Heat to 90°C. If not fully soluble, add DMF in 0.5 mL increments.

  • Filtration (Hot):

    • If black specks remain, filter the hot solution rapidly through a pre-heated glass funnel.

  • Crystallization:

    • Remove from heat. Slowly add Water (antisolvent) dropwise to the hot DMF solution until a faint turbidity persists.

    • Allow the mixture to cool slowly to room temperature on the benchtop (do not place directly on ice, or amorphous solids may form).

    • Once at room temperature, cool at 4°C for 2 hours.

  • Collection:

    • Filter the white/off-white needles.

    • Critical Wash: Wash with 10% DMF in Water, then copious Water to remove residual DMF.

    • Warning: DMF is difficult to remove. Dry at 60°C under high vacuum (<5 mbar) for 24 hours.

Protocol 3: Preparative HPLC (High Purity)

Best for: Analytical standards or biological assay material (purity >99.9%).

Due to the polarity of the carboxylic acid, standard silica chromatography causes streaking. Reverse Phase (C18) is required.

Parameter Condition
Column C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5 μm, 100 Å
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA if biological assays are sensitive to counter-ions)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 20 minutes (Adjust based on analytical run)
Detection UV @ 254 nm (Pyridine core) and 280 nm
Flow Rate 15–20 mL/min (for 21.2 mm ID column)

Workup of Fractions:

  • Pool fractions containing the product.

  • Remove Acetonitrile via rotary evaporation (bath temp < 45°C).

  • The product will often precipitate from the remaining aqueous acidic phase. Filter or lyophilize.[3]

Process Decision Matrix (Visualization)

PurificationWorkflow Raw Crude Reaction Mixture (Hydrolysate) Dissolve Suspend in 1N NaOH (pH > 12) Raw->Dissolve Filter1 Filter Insolubles (Remove Ester/Neutrals) Dissolve->Filter1 Acidify Acidify Filtrate with 1N HCl Target pH 3.5 - 4.0 Filter1->Acidify Precip Collect Precipitate (Wash w/ H2O, Acetone) Acidify->Precip Check Purity Check (HPLC) Precip->Check Recryst Recrystallization (DMF/H2O) Check->Recryst Fail (<98%) PrepLC Prep HPLC (C18, H2O/ACN/Formic) Check->PrepLC Ultra-High Purity Req. Final Final Product (>99% Purity) Check->Final Pass (>98%) Recryst->Final PrepLC->Final

Caption: Decision tree for the purification of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, prioritizing acid-base precipitation.

Troubleshooting & Analytical Verification

Common Issues
  • Product is colored (Yellow/Brown): This is often due to oxidized aminopyridine oligomers.

    • Fix: Treat the alkaline solution (Step 3.1) with activated charcoal (5 wt%) for 15 minutes before filtration.

  • Low Yield during Acidification:

    • Cause: pH dropped too low (< 2.0). The pyridine nitrogen protonated, forming a soluble chloride salt.

    • Fix: Back-titrate with dilute NaOH to pH 4.0 to reprecipitate.

  • Gel Formation:

    • Cause: Rapid acidification trapping water.

    • Fix: Heat the slurry to 50°C for 30 minutes to break the gel, then cool slowly.

Analytical Markers (1H NMR in DMSO-d6)
  • Diagnostic Peak: Look for the singlet at ~2.6 ppm (2-Methyl group).

  • Aromatic Region: The 7-bromo substitution pattern should show a doublet (C5-H), a singlet-like doublet (C8-H), and a dd (C6-H).

  • Missing Peaks: Absence of ethyl quartet (~4.2 ppm) confirms complete hydrolysis of the ester.

References

  • ChemicalBook. (2025).[4] 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid Properties and Suppliers. Retrieved from

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines. Journal of Chemical Sciences. Retrieved from

  • National Institutes of Health (NIH). (2023). Imidazopyridine Amides: Synthesis and Antimycobacterial Activity. PubMed Central. Retrieved from

  • Google Patents. (2014). Method for synthesizing 6-bromoimidazo[1,2-a]pyridine derivatives. CN103788092A. Retrieved from

  • MDPI. (2022). Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. Molecules. Retrieved from

Sources

using 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Anti-Infective & Kinase Discovery

Introduction: The Bifunctional Scaffold for Next-Gen Therapeutics

7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1019021-93-2) is a high-value heterocyclic building block that serves as a cornerstone in the synthesis of Imidazopyridine Amides (IPAs) .[1] This scaffold has gained prominence in medicinal chemistry due to its structural homology with clinical-stage antitubercular agents (such as Telacebec/Q203 ) and various kinase inhibitors.[1]

The compound's utility lies in its orthogonal reactivity :

  • C-3 Carboxylic Acid: A handle for amide coupling, critical for attaching the lipophilic "tail" moieties required for penetrating the mycobacterial cell wall or engaging deep hydrophobic pockets in kinases.[1][2]

  • C-7 Bromide: A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modulation of solubility, metabolic stability, and electronic properties.[1]

  • Imidazo[1,2-a]pyridine Core: A "privileged structure" that functions as a bioisostere for purines, enabling potent interactions with ATP-binding sites and GPCRs (e.g., GABA receptors).[1][2]

Strategic Application: Imidazopyridine Amide (IPA) Library Generation[1]

The primary application of this scaffold is the rapid generation of Structure-Activity Relationship (SAR) libraries for cytochrome


 inhibitors  (tuberculosis) and Type II kinase inhibitors  (oncology).[1]
Mechanism of Action Context

In the context of Mycobacterium tuberculosis (Mtb), derivatives of this scaffold target the QcrB subunit of the cytochrome


 complex (

supercomplex).[1][2] The amide linkage at the C-3 position is essential for orienting the molecule within the QcrB binding site, while the C-7 substituent influences the drug's residence time and clearance.[1]
Synthetic Workflow

The most efficient workflow utilizes a "Head-to-Tail" approach:

  • Stage 1 (Amidation): Functionalization of the C-3 acid to install the pharmacophore's "tail."[1]

  • Stage 2 (Cross-Coupling): Late-stage diversification at the C-7 position to optimize physicochemical properties (LogP, tPSA).[1]

Experimental Protocols

Protocol A: C-3 Amide Coupling (The "Tail" Installation)

Objective: To attach a lipophilic amine to the C-3 position without affecting the C-7 bromide.[1]

Reagents:

  • Scaffold: 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv)[1]

  • Amine Partner: 4-(4-(trifluoromethoxy)phenoxy)aniline (or similar lipophilic amine) (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the carboxylic acid scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15 minutes to generate the activated ester.

  • Addition: Add the amine partner (1.1 equiv) dropwise.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Expect M+H peak corresponding to the amide).[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x2), and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.[1][3]

Critical Note: Avoid using acyl chlorides (via


) if the amine partner is acid-sensitive.[1] HATU provides milder conditions and higher yields for electron-deficient anilines common in kinase inhibitors.[1]
Protocol B: C-7 Suzuki-Miyaura Coupling (Diversity Point)

Objective: To introduce aryl/heteroaryl groups at the C-7 position.[1]

Reagents:

  • Substrate: C-3 Amide derivative (from Protocol A) (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid derivative (1.5 equiv)[1]

  • Catalyst:

    
     (0.05 equiv)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, and Pd catalyst.[1][2]

  • Inert Atmosphere: Evacuate and backfill with Argon (x3).[1][2]

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

  • Monitoring: Monitor by TLC/LC-MS. The bromine peak (M/M+2 pattern) should disappear.[1][2]

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Reverse-phase HPLC or Flash Chromatography.

Visualization: Divergent Synthesis Workflow

G Scaffold 7-Bromo-2-methylimidazo [1,2-a]pyridine-3-COOH Amidation Step 1: Amide Coupling (HATU, DIPEA, R1-NH2) Scaffold->Amidation Functionalize Head Intermediate C-3 Amide Intermediate (Br intact) Amidation->Intermediate Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Suzuki Functionalize Tail Buchwald Alt Step 2: Buchwald Coupling (Pd2(dba)3, R2-NH2) Intermediate->Buchwald N-Arylation Target1 Antitubercular Agent (e.g., Q203 Analog) Suzuki->Target1 Target2 Kinase Inhibitor (Type II) Buchwald->Target2

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C-3 acid and C-7 bromide to generate targeted libraries.

Analytical Data Summary

PropertyValueNotes
Molecular Formula

Molecular Weight 255.07 g/mol Monoisotopic Mass: 253.97
Appearance White to off-white solid
Solubility DMSO, DMF, MethanolPoor solubility in water
Reactivity Acidic (pKa ~3-4)C-3 COOH is acidic; C-7 Br is electrophilic
Storage 2-8°C, DryHygroscopic; store under inert gas if possible

References

  • Imidazopyridine Amides as Antitubercular Agents

    • Title: Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.[1][2]

    • Source: ACS Omega, 2023.[1][2]

    • URL:[Link][1]

  • Discovery of Telacebec (Q203)

    • Title: Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[1][2]

    • Source: Nature Medicine, 2013.[1][2]

    • URL:[Link][1]

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.[1]

    • Source: RSC Advances, 2014.[1][2]

    • URL:[Link]

Sources

protocol for derivatizing 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous GABA receptor modulators (e.g., Zolpidem), anti-infectives, and oncology candidates. The specific derivative 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid represents a high-value orthogonal building block.

Its value lies in its dual-reactivity profile :

  • C-3 Carboxylic Acid: A classic electrophilic handle for amide coupling or esterification, allowing for the rapid installation of solubilizing groups or pharmacophores.

  • C-7 Bromide: A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the aromatic system.

This guide provides a validated, step-by-step protocol for sequentially derivatizing this scaffold to maximize yield and minimize side reactions such as protodebromination.

Strategic Overview: Divergent Synthesis

The order of operations is critical. While the C-7 bromide is relatively stable, the free carboxylic acid at C-3 can interfere with Palladium catalysts (via coordination or solubility issues). Therefore, Route A (C-3 functionalization first) is the recommended standard workflow.

ReactionMap Start 7-Br-2-Me-Imidazo[1,2-a]py-3-COOH Amide C-3 Amide Derivative (Stable Intermediate) Start->Amide Protocol 1: Amidation (HATU/T3P) SideProduct Protodebrominated Impurity Start->SideProduct Direct Pd Coupling (Risk of Cat. Poisoning) Biaryl C-7 Biaryl Product (Final Lead) Amide->Biaryl Protocol 2: Suzuki Coupling

Figure 1: The recommended synthetic pathway prioritizes C-3 amidation to stabilize the core before metal-catalyzed transformations.

Protocol 1: C-3 Amidation (The "Anchor" Step)

Objective: Convert the C-3 carboxylic acid into an amide. This masks the acidic proton, improves solubility in organic solvents, and prevents catalyst poisoning in subsequent steps.

Mechanism: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for its high reactivity and low racemization risk, though T3P is a viable alternative for sterically hindered amines.

Materials
  • Substrate: 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 – 1.2 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Step-by-Step Methodology
  • Activation:

    • Dissolve the carboxylic acid substrate in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

    • Add HATU (1.2 equiv). The solution should turn slightly yellow/orange. Stir for 15–30 minutes to form the activated ester.

  • Coupling:

    • Add the amine partner (1.1 equiv).

    • Stir at RT for 2–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the acid peak (M-H) and appearance of the amide product (M+H). Note the distinct 1:1 bromine isotope pattern in the mass spectrum.

  • Workup:

    • Dilute the reaction mixture with EtOAc (Ethyl Acetate).

    • Wash sequentially with:

      • Saturated NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.

      • Water (2x) – Removes DMF.

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (DCM/MeOH gradient).

Data Summary: Typical Yields

Amine Type Conditions Time Yield
Primary Aliphatic HATU, DIPEA, RT 2 h 85-95%
Aniline (Aromatic) HATU, DIPEA, 50°C 12 h 60-75%

| Secondary Cyclic | T3P, Pyridine, EtOAc | 4 h | 80-90% |

Protocol 2: C-7 Suzuki-Miyaura Coupling

Objective: Functionalize the C-7 position using the bromide handle. Pre-requisite: This protocol assumes the C-3 position has been converted to an amide or ester (Protocol 1).

Mechanism: Palladium-catalyzed cross-coupling.[2][3][4][5] The electron-deficient nature of the pyridine ring at C-7 facilitates oxidative addition.

Materials
  • Substrate: C-3 Amide derivative (from Protocol 1) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[5]

  • Catalyst: Pd(dppf)Cl₂·DCM (5-10 mol%) – Robust and air-stable.

  • Base: K₂CO₃ (2M aqueous solution) or Cs₂CO₃ (solid) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing:

    • In a microwave vial or sealed tube, combine the Substrate, Boronic Acid, and Base.

    • Add the solvent mixture (Dioxane/Water).[4]

    • Crucial Step: Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved Oxygen (prevents Homocoupling and Catalyst oxidation).

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·DCM rapidly under a stream of inert gas. Cap the vial immediately.

  • Reaction:

    • Heat to 90°C (oil bath) or 100°C (Microwave) for 1–4 hours.

    • Monitoring: LC-MS should show the loss of the Bromine isotope pattern and formation of the biaryl product.

  • Workup:

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove Palladium black. Rinse with EtOAc.

    • Wash the filtrate with water and brine.

    • Concentrate and purify via Flash Chromatography.

SuzukiWorkflow Setup Combine Reagents (Substrate, Boronic Acid, Base) Degas Degas Solvent (N2 Sparge, 10 min) Setup->Degas CatAdd Add Pd(dppf)Cl2 (Inert Atmosphere) Degas->CatAdd Heat Heat 90°C (1-4 Hours) CatAdd->Heat Filter Celite Filtration (Remove Pd) Heat->Filter

Figure 2: Workflow for C-7 Suzuki Coupling. Degassing is the critical quality control step.

Troubleshooting & Optimization

Issue: Low Solubility of the Starting Acid
  • Cause: Imidazo[1,2-a]pyridines are flat, crystalline systems that stack efficiently.

  • Solution: Use DMAc (Dimethylacetamide) instead of DMF. It often has better solvating power for this scaffold. If using the free acid in a Suzuki coupling (not recommended but possible), ensure at least 4.0 equivalents of base are used to fully solubilize the carboxylate.

Issue: Protodebromination (Loss of Br without Coupling)
  • Observation: LC-MS shows a mass corresponding to M-Br+H.

  • Cause: Hydride source in the reaction or overheating.

  • Solution:

    • Switch solvent to Toluene/Water (non-protic organic layer).

    • Lower temperature to 80°C and extend time.

    • Ensure the boronic acid is not "wet" or degraded; use fresh reagents.

Issue: Regioselectivity Concerns
  • Insight: The C-3 position is nucleophilic in the parent ring, but the carboxylic acid makes it electrophilic. The C-7 position is strictly electrophilic. There is virtually no risk of cross-reactivity between the amide coupling reagents and the C-7 bromide, provided the amide coupling is done first.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[6][7][8] Chemical Communications, 2013.

  • Amide Coupling Standards (HATU/T3P)

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
  • Suzuki Coupling on Heterocycles

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
  • Specific Scaffold Data (7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid)

    • PubChem Compound Summary. "7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid."[9]

Sources

Application Note: A Phased, Multi-Modal Strategy for Screening 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This broad potential presents a significant challenge: without a predefined target, identifying the therapeutic value and mechanism of action (MoA) for a novel analog series like those derived from 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid requires a systematic and logically phased screening strategy. This guide details a comprehensive methodology designed for researchers in drug development, moving from broad primary screening to specific lead characterization. We emphasize the causality behind experimental choices, the integration of orthogonal assays for data validation, and the establishment of a self-validating framework to ensure scientific rigor.

The Strategic Imperative: A Phased Screening Cascade

A brute-force approach to screening is inefficient and costly. A more robust strategy involves a multi-phase cascade that progressively filters a compound library, enriching for high-quality hits and providing deeper biological insight at each stage. This approach balances the need for high-throughput in the initial phases with the demand for detailed, lower-throughput characterization in later stages. The core logic is to move from identifying activity to confirming interaction, and finally to understanding mechanism and drug-like properties.

Screening_Cascade cluster_0 Phase I: Primary Screening cluster_1 Phase II: Hit Confirmation & Triage cluster_2 Phase III: MoA & Selectivity cluster_3 Phase IV: Lead Characterization Compound_Library Analog Library Primary_Screen Phenotypic OR Target-Based HTS Compound_Library->Primary_Screen Dose_Response Dose-Response (IC50 / EC50) Primary_Screen->Dose_Response Initial 'Hits' Orthogonal_Assay Biophysical Hit Validation (e.g., DSF, SPR) Dose_Response->Orthogonal_Assay Confirmed Actives Triage Hit Prioritization Orthogonal_Assay->Triage MoA_Studies Mechanism of Action (Kinetics, Target Deconvolution) Triage->MoA_Studies Validated Hits Selectivity_Panel Selectivity Profiling (e.g., Kinome-wide screen) MoA_Studies->Selectivity_Panel Cellular_Activity Cell-Based Potency & Target Engagement Selectivity_Panel->Cellular_Activity ADME_Tox Early ADME-Tox (Stability, Permeability) Cellular_Activity->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: High-level overview of the phased drug discovery screening cascade.

Phase I: Primary Screening - Casting a Wide, Intelligent Net

The initial screen is designed to identify compounds that exhibit biological activity from the larger library of analogs. The choice between a target-agnostic (phenotypic) or a hypothesis-driven (target-based) screen is the first critical decision.

The Target-Agnostic (Phenotypic) Approach

This approach measures the effect of a compound on whole-cell or whole-organism physiology without a preconceived notion of the molecular target. It is particularly powerful for discovering compounds with novel mechanisms of action.[4][5]

Rationale: Given the broad activities of imidazo[1,2-a]pyridines, including anti-proliferative and anti-infective properties, phenotypic screens are a logical starting point.[2][6]

Protocol 2.1.1: Anti-Proliferation Assay using CellTiter-Glo® This protocol assesses the cytotoxic or cytostatic effect of the analogs on a cancer cell line (e.g., MCF-7, a breast cancer line against which imidazo[1,2-a]pyridines have shown activity).[6]

  • Cell Seeding: Plate MCF-7 cells in clear-bottom 384-well plates at a density of 2,500 cells/well in 40 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a 10 mM stock of each analog in DMSO. Perform a serial dilution to create a range of concentrations. Add 100 nL of each compound concentration to the appropriate wells using an acoustic liquid handler. Final assay concentration is typically 10 µM for a single-point screen.

    • Controls: Include wells with DMSO only (negative control, 0% inhibition) and wells with 1 µM Staurosporine (positive control, 100% inhibition).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis: Normalize the data using the controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds showing >50% inhibition.

The Hypothesis-Driven (Target-Based) Approach

This strategy involves screening compounds against a specific molecular target or a family of targets suspected to be modulated by the chemical scaffold.

Rationale: Protein kinases and G-protein coupled receptors (GPCRs) are the two largest classes of drug targets.[7] The imidazo[1,2-a]pyridine scaffold is a known "hinge-binder" motif for many kinase inhibitors, making this target class a high-priority for screening.[8]

Protocol 2.2.1: Kinase Inhibition Assay using ADP-Glo™ This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with inhibitor activity.[9]

  • Reagent Preparation: Prepare 2X kinase solution (e.g., ABL1 kinase), 2X substrate/ATP solution (e.g., peptide substrate and ATP at its Km value), and compound plates. All should be in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Reaction Initiation: In a 384-well plate, add 2.5 µL of each analog solution (or DMSO/positive control inhibitor). Add 2.5 µL of 2X kinase solution and incubate for 15 minutes at room temperature.

  • Start Reaction: Add 5 µL of 2X substrate/ATP solution to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize data to high (no enzyme) and low (DMSO) controls. Identify hits as compounds causing >50% inhibition of kinase activity.

Phase II: Hit Confirmation and Triage

Primary screening often generates false positives. This phase is dedicated to rigorously confirming the activity of initial hits and eliminating artifacts before committing resources to more intensive studies.

Rationale: The goal is to confirm that the observed activity is real, dose-dependent, and due to direct interaction with a biological macromolecule, not an assay artifact (e.g., aggregation, fluorescence interference).

Dose-Response Analysis

Hits from the primary screen are re-tested over a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This confirms the activity is concentration-dependent and provides a key metric for comparing analogs.

Compound IDPrimary Screen (% Inh)IC₅₀ (µM)Hill Slope
Analog-00178.21.21.10.992
Analog-00265.15.80.90.985
Analog-00322.4 (Inactive)> 50N/AN/A
Analog-00495.3 (Artifact)N/A3.50.850

Expert Interpretation: A steep Hill slope (>2) like that for Analog-004 can be indicative of non-specific activity or compound aggregation and should be flagged for caution.

Biophysical Hit Validation

Biophysical assays provide orthogonal validation by directly measuring the binding of a compound to its target protein, independent of functional activity.[10][11] This is a crucial step to confirm direct target engagement and eliminate many false positives from functional screens.[12]

Protocol 3.2.1: Thermal Shift Assay (DSF) DSF, or ThermoFluor®, measures the change in a protein's melting temperature (Tm) upon ligand binding. It is a rapid, low-cost, and high-throughput method for confirming direct interaction.

  • Reagent Mix: In a PCR tube or 384-well PCR plate, prepare a master mix containing the target protein (e.g., ABL1 kinase at 2 µM) and a fluorescent dye (e.g., SYPRO™ Orange at 5x concentration) in a suitable buffer.

  • Compound Addition: Add the test compound to a final concentration of 20 µM. Include a DMSO control and a known binder as a positive control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient from 25°C to 95°C, increasing by 0.5°C per minute, while continuously monitoring fluorescence.

  • Data Analysis: The protein unfolds as the temperature increases, exposing hydrophobic regions that bind the dye, causing an increase in fluorescence. The midpoint of this transition is the Tm. A positive hit is a compound that causes a significant positive shift in Tm (ΔTm > 2°C), indicating stabilization of the protein upon binding.

Phase III: Mechanism of Action (MoA) & Selectivity

With validated hits in hand, the focus shifts to understanding how and how specifically they work.

MoA_Logic Hit_Source Validated Hit Source Target_Based Target-Based Screen Hit_Source->Target_Based Phenotypic Phenotypic Screen Hit_Source->Phenotypic Kinetics Enzyme Kinetics (Competitive, etc.) Target_Based->Kinetics SPR Binding Kinetics (kon / koff) Target_Based->SPR Target_Deconv Target Deconvolution (e.g., Resistance Mutants, Affinity Pulldown) Phenotypic->Target_Deconv Kinetics->SPR Selectivity Selectivity Profiling SPR->Selectivity Target_Deconv->SPR Identified Target

Caption: Logical workflow for MoA studies based on hit origin.

For Target-Based Hits: Defining the Interaction

If a hit was identified from a kinase screen, the next step is to determine its mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive). This can be done by running the kinase activity assay with varying concentrations of both the inhibitor and ATP. Furthermore, biophysical techniques like Surface Plasmon Resonance (SPR) can determine the binding kinetics (kₒₙ, kₒff) and affinity (Kᴅ) of the interaction, which are critical parameters for lead optimization.[13][14]

For Phenotypic Hits: Target Deconvolution

Identifying the molecular target of a phenotypic hit is a major challenge. Common strategies include:

  • Generation of Resistant Mutants: Exposing cells (e.g., bacteria, cancer cells) to high concentrations of the compound can select for resistant clones. Whole-genome sequencing of these clones can reveal mutations in the target protein or pathway.[5][15]

  • Affinity Chromatography: Immobilizing an analog of the hit compound onto a solid support can be used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target effects and toxicity. Hits should be screened against a broad panel of related targets. For a kinase inhibitor, this would involve screening against a large panel of human kinases (e.g., a kinome-wide scan).

Phase IV: Lead Characterization & Early ADME-Tox

In the final stage of this screening guide, the most promising hits are profiled for their drug-like properties. Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is essential for reducing late-stage attrition.[16][17]

Rationale: A highly potent and selective compound is of little therapeutic value if it is rapidly metabolized, cannot permeate cells, or is overtly toxic. These assays provide an early look at a compound's potential for success in vivo.[18]

Protocol 5.1: In Vitro Metabolic Stability Assay This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

  • Reagents: Human liver microsomes (HLM), NADPH (cofactor), test compound.

  • Incubation: Incubate the test compound (1 µM) with HLM (0.5 mg/mL) in a phosphate buffer at 37°C.

  • Reaction Initiation: Split the reaction into two sets. To one set, add NADPH to initiate the metabolic reaction. To the other, add buffer (negative control).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Calculation: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

ParameterDescriptionGoal for Lead Candidate
Permeability (Caco-2) Measures a compound's ability to cross the intestinal barrier.[19]Apparent Permeability (Papp) > 10 x 10⁻⁶ cm/s
Metabolic Stability (HLM) Measures clearance by liver enzymes.t₁/₂ > 30 minutes
Plasma Protein Binding Measures the fraction of compound bound to plasma proteins.Unbound fraction > 1%
Cytotoxicity (e.g., HepG2) Measures general toxicity to a non-target cell line.IC₅₀ > 30 µM

Conclusion

The methodology outlined provides a robust, multi-layered framework for the systematic screening of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid analogs. By integrating hypothesis-driven and phenotypic approaches, employing orthogonal assays for rigorous hit validation, and incorporating early ADME-Tox profiling, this cascade is designed to efficiently identify lead candidates with a well-characterized mechanism of action and favorable drug-like properties. This structured approach maximizes the probability of success while minimizing the expenditure of resources on compounds with a low likelihood of advancing to clinical development.

References

  • Verma, A., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Shaikh, M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Navarrete-Vázquez, G., et al. (2011). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

  • Ghate, M., et al. (2023). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Wang, Z., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

  • El-Sayed, N., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Renaud, J., et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. PubMed. [Link]

  • Di Giorgio, A., et al. (2021). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. PubMed Central. [Link]

  • Lindsley, C., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Peters, M.F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Mowbray, C., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]

  • Jones, C., et al. (2026). Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. bioRxiv. [Link]

  • Kido, Y., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Hauser, A.S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • ResearchGate. (2021). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. ResearchGate. [Link]

  • Stanley, S.A., et al. (2014). Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening. NIH. [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Ichor Life Sciences. [Link]

  • Jing, J.R., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Albright, J.C., et al. (2023). An Antifungal with a Novel Mechanism of Action Discovered via Resistance Gene-Guided Genome Mining. ACS Publications. [Link]

  • Day, J.E., et al. (2013). Applications of Biophysics in High-Throughput Screening Hit Validation. ResearchGate. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • MarinBio. (n.d.). Advanced ADME-Tox Assays. MarinBio. [Link]

  • Brehmer, D., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. [Link]

Sources

HPLC analysis of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

Abstract

This application note presents a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid. Imidazo[1,2-a]pyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The subject analyte, a polar and ionizable molecule, presents unique analytical challenges, including poor retention and peak tailing on conventional C18 columns. This guide details a method that overcomes these challenges through strategic selection of the stationary phase and mobile phase pH control. The protocol is designed for accuracy, precision, and reliability, and it is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Introduction: Analyte Properties and Chromatographic Strategy

7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid (CAS No. 1159831-07-8) is a heterocyclic compound featuring a carboxylic acid functional group.[5] This acidic moiety is the primary driver of the analytical strategy. The ionization state of a carboxylic acid is pH-dependent and profoundly impacts its retention and peak shape in reversed-phase chromatography.[6]

Causality Behind Experimental Choices:

  • Ionization Suppression: To achieve consistent retention and symmetrical peak shape, the analyte should be maintained in its neutral, non-ionized state. A widely accepted principle is to adjust the mobile phase pH to at least two units below the analyte's pKa.[7][8] For a typical carboxylic acid (pKa ~3-5), a mobile phase pH of 2-3 is ideal. This ensures the carboxyl group remains protonated (-COOH), increasing its hydrophobicity and promoting better interaction with the non-polar stationary phase.

  • Polarity and Retention: The molecule's imidazopyridine core and carboxylic acid group lend it significant polarity. This can lead to insufficient retention on traditional C18 columns, especially when high percentages of aqueous mobile phase are required.[9] Therefore, a stationary phase designed for enhanced retention of polar compounds, such as an aqueous-stable C18 (AQ-C18) column, is recommended. These columns prevent "phase collapse" or "dewetting" under highly aqueous conditions, ensuring reproducible retention times.[10]

A summary of the analyte's properties is provided below.

PropertyValue / DescriptionSource
Chemical Name 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acidN/A
CAS Number 1159831-07-8[5]
Molecular Formula C₉H₇BrN₂O₂N/A
Molecular Weight ~255.07 g/mol N/A
Key Functional Groups Carboxylic Acid, Imidazopyridine Core, Bromo substituentN/A
Predicted pKa (Carboxyl) Estimated 3-5 (Typical for carboxylic acids)N/A
Chromatographic Challenge Polar, ionizable compound requiring pH control and a suitable stationary phase for adequate retention and peak shape.N/A

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standard: 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid (purity ≥98%).

  • Solvents: Acetonitrile (HPLC grade or higher), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic acid (LC-MS grade, ~99%).

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.[11]

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

ParameterRecommended Condition
HPLC Column Aqueous C18 (e.g., InertSustain AQ-C18, Waters Atlantis T3, or equivalent), 150 mm x 4.6 mm, 3.5 µm particle size.
Mobile Phase A 0.1% (v/v) Formic Acid in Water.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile.
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or λmax determined by UV scan)
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation

Diluent: A mixture of 50:50 (v/v) Water and Acetonitrile is recommended.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solutions (for Linearity and Assay):

    • Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1, 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Follow the same dissolution procedure as for the stock standard.

    • Further dilute this solution with the diluent to bring the final concentration into the middle of the calibration range (e.g., a 1:5 dilution to target 100 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol (per ICH Q2(R1))

A validated analytical method provides assurance of its reliability. The following protocol outlines the validation parameters according to ICH Q2(R1) guidelines.[3][4]

System Suitability Test (SST)

Before initiating any validation or sample analysis, the chromatographic system must meet predefined performance criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision and system stability.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Confirms the stability of the pump flow rate and mobile phase composition.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components).

  • Protocol: Inject the diluent (blank), a solution of the reference standard, and a sample solution. Compare the chromatograms. The blank should show no interfering peaks at the retention time of the analyte.

Linearity and Range
  • Protocol: Prepare at least five concentration levels of the standard across the desired range (e.g., 80% to 120% of the target assay concentration).[3] Inject each concentration in triplicate.

  • Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

    • Y-intercept should be close to zero.

Accuracy (Recovery)
  • Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate for a total of nine determinations.[4]

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%, and the overall %RSD for both sets of data should be evaluated.

Limit of Quantitation (LOQ) and Detection (LOD)
  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N) of the response.

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness
  • Protocol: Intentionally vary critical method parameters one at a time and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., vary %B by ±2% absolute)

  • Analysis: Evaluate system suitability parameters and the assay results for the modified conditions. The method is robust if the results remain within the acceptance criteria.

Visualizations and Workflows

The following diagrams illustrate the logical flow of the analytical and validation processes.

Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage prep_sample Sample Weighing & Dissolution sequence Run Analytical Sequence (Blank, Standards, Samples) prep_sample->sequence prep_std Standard Weighing & Dilution Series sst System Suitability Test (SST) (n=5 Injections of Standard) prep_std->sst prep_std->sequence prep_mobile Mobile Phase Preparation & Degassing sys_setup HPLC System Setup (Install Column, Purge) prep_mobile->sys_setup sys_setup->sst sst->sequence If SST Passes processing Chromatogram Integration & Peak Area Determination sequence->processing calculation Concentration Calculation (Using Calibration Curve) processing->calculation report Final Report Generation calculation->report

Caption: Overall analytical workflow from preparation to reporting.

Validation cluster_params center_node Method Validation (ICH Q2 R1) specificity Specificity (Peak Purity & Blank Analysis) center_node->specificity linearity Linearity & Range (r² ≥ 0.999 over 5 levels) center_node->linearity accuracy Accuracy (Spike Recovery at 3 levels) center_node->accuracy precision Precision (Repeatability & Intermediate) center_node->precision limits LOD & LOQ (S/N Ratio or Slope Method) center_node->limits robustness Robustness (Deliberate Parameter Variation) center_node->robustness

Caption: Logical structure of the method validation plan.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantifying 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid. By utilizing an aqueous-stable C18 column and an acidified mobile phase, the method effectively addresses the challenges associated with analyzing this polar, acidic compound, yielding excellent peak shape, resolution, and reproducibility. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, establishes the method's trustworthiness, making it a reliable tool for quality control and research applications in the pharmaceutical industry.

References

  • How does an acid pH affect reversed-phase chromatography separations? . Biotage. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • Effect of pH on Analyte Ionization . Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent Technologies. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules . Phenomenex. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents . National Institutes of Health (NIH). [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review . E3S Web of Conferences. [Link]

  • Best Practices for Mobile Phase Preparation . ALWSCI. [Link]

Sources

High-Resolution LC-MS/MS Quantitation and Impurity Profiling of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (hereafter referred to as BMP-3-CA ).

BMP-3-CA (CAS: 1159831-07-8) is a critical pharmacophore intermediate, most notably in the synthesis of Vonoprazan (a potassium-competitive acid blocker). Its analysis is complicated by its amphoteric nature (basic imidazo-pyridine core + acidic carboxylic tail) and the requirement for isotopic resolution of the bromine moiety. This protocol utilizes a reverse-phase approach with acidic mobile phases to ensure protonation for ESI+ sensitivity while maintaining chromatographic retention.

Physicochemical Context & Analytical Strategy

To design a robust method, we must first understand the analyte's behavior in solution and the gas phase.

The "Bromine Signature"

The most distinct feature of BMP-3-CA in mass spectrometry is the isotopic abundance of Bromine. Natural bromine exists as


 and 

in an approximate 1:1 ratio.
  • Implication: You will not see a single parent peak. You will see a "doublet" separated by 2 Da.

  • Quantitation Strategy: For maximum sensitivity, sum the intensities of both isotopes, or strictly monitor the

    
     transition if interferences exist on the 
    
    
    
    channel.
Amphoteric Chromatography
  • The Core (Basic): The imidazo[1,2-a]pyridine nitrogen is weakly basic.

  • The Tail (Acidic): The C3-carboxylic acid is ionizable (pKa ~3–4).

  • Challenge: At neutral pH, the molecule may exist as a zwitterion, leading to poor retention and peak splitting on C18 columns.

  • Solution: We employ a low pH (0.1% Formic Acid) mobile phase. This suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic for retention) while ensuring the basic nitrogen is protonated (

    
    ) for maximal ESI sensitivity.
    

Experimental Protocol

Reagents and Chemicals[1][2]
  • Reference Standard: BMP-3-CA (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: LC-MS Grade Formic Acid (FA).

  • Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation

Due to the fused ring system, BMP-3-CA has limited solubility in pure water.

Stock Solution Preparation:

  • Accurately weigh 10.0 mg of BMP-3-CA.

  • Dissolve in 10 mL of DMSO (Dimethyl sulfoxide). Note: Methanol can be used, but DMSO ensures stability against precipitation.

  • Concentration: 1.0 mg/mL (1000 ppm).

Working Standard:

  • Dilute Stock 1:100 with 50:50 ACN:Water (0.1% FA) .

  • Final Concentration: 10 µg/mL.

LC-MS/MS Conditions
Chromatography (UHPLC)
  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

    • Why HSS T3? This C18 column is designed to retain polar organic acids better than standard C18 columns, preventing the "early elution" problem common with carboxylic acids.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.009556
6.005956
7.505956
7.609551
10.00955Re-equilibrate
Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Gas: 800 L/hr (N2).

  • Cone Gas: 50 L/hr.

MRM Transitions (Multiple Reaction Monitoring): Note: We monitor both isotopes for confirmation.

IsotopePrecursor (

)
Product (

)
Collision Energy (eV)ID Logic

(Quant)
255.0 209.0 22 Loss of COOH (-46 Da)

(Qual)
255.0130.035Ring Fragmentation

(Conf)
257.0 211.0 22 Loss of COOH (-46 Da)

Method Logic & Visualization

Analytical Workflow Diagram

The following diagram illustrates the critical decision points in the analysis workflow, specifically highlighting the handling of the amphoteric nature of the molecule.

BMP3CA_Workflow cluster_chemistry Chemistry Logic Start Sample: BMP-3-CA (Amphoteric Solid) Solubility Dissolution Solvent: DMSO Start->Solubility High Conc. Dilution Dilution 50:50 ACN:H2O (0.1% FA) Solubility->Dilution Prevents Precipitation LC_Cond LC Separation Col: HSS T3 (C18) pH: Acidic (~2.1) Dilution->LC_Cond Inject Ionization ESI Positive Mode Protonation of N-1 LC_Cond->Ionization Elute MS_Detect MS/MS Detection Monitor 79Br & 81Br Ionization->MS_Detect m/z 255 -> 209

Caption: Analytical workflow for BMP-3-CA. The acidic mobile phase is critical for both retaining the carboxylic acid on the C18 column and protonating the nitrogen for MS detection.

Fragmentation Pathway

Understanding the fragmentation is vital for troubleshooting interferences.

  • Precursor (

    
    ):  255.0 (
    
    
    
    ).
  • Primary Fragment: Rapid decarboxylation (Loss of

    
    ). This is characteristic of aromatic carboxylic acids in ESI+.
    
    • 
       (Mass shift -46).
      
  • Secondary Fragment: Debromination (Loss of Br radical or HBr) is high energy and less specific, so the decarboxylation pathway is preferred for quantitation.

Validation Framework (ICH Q2)

To ensure this method is "Trustworthy" and "Self-Validating," perform the following validation steps:

Specificity (Isotopic Confirmation)
  • Requirement: The peak area ratio of the 255.0 transition to the 257.0 transition must remain constant (approx 1.02 : 1.00) across all calibration levels.

  • Fail Criteria: If the ratio deviates by >10%, a co-eluting impurity is interfering with one of the isotopes.

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear (

    
     weighting).
    
  • Acceptance:

    
    .
    
Carryover Check
  • Due to the sticky nature of the imidazo-pyridine ring, carryover can occur.

  • Protocol: Inject a blank (Mobile Phase A) immediately after the highest standard (1000 ng/mL).

  • Limit: Peak area in blank must be < 20% of the LOQ area.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction between basic N and silanols.Ensure column is fully end-capped (HSS T3). Increase buffer strength (e.g., 10mM Ammonium Formate pH 3).
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase conditions (High water content).
Low Sensitivity Ion suppression from DMSO.Divert flow to waste for the first 1.0 min (DMSO elutes near void volume).
Ratio Drift Isobaric interference.Switch quantitation transition to the

isotope (257 -> 211).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Kagami, T., et al. (2016). Discovery of Vonoprazan Fumarate (TAK-438), a Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry.

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A.

  • Waters Corporation. (2020). ACQUITY UPLC HSS T3 Column Care & Use Manual.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Process Stability Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Mechanistic Insight[1]

Welcome to the technical guide for the synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and STAT3 pathway modulators.

The Core Challenge: The synthesis involves a Hantzsch-type condensation followed by ester hydrolysis. The primary yield-limiting factors are not usually conversion, but isolation losses due to the amphoteric nature of the final product and nucleophilicity suppression caused by the electron-withdrawing bromine atom at the 7-position (derived from the 4-position of the starting pyridine).

The Synthetic Pathway:

  • Cyclization: Condensation of 2-amino-4-bromopyridine with ethyl 2-chloroacetoacetate.

  • Hydrolysis: Saponification of the ethyl ester to the free acid.

Interactive Troubleshooting Workflow

The following logic flow represents the decision matrix for diagnosing yield failures.

SynthesisFlow Start Start: 2-Amino-4-bromopyridine + Ethyl 2-chloroacetoacetate Step1 Step 1: Cyclization (Reflux in EtOH or DMF) Start->Step1 Check1 Check LCMS: Is Intermediate Formed? Step1->Check1 Issue1 Issue: Low Conversion (Br deactivates ring N) Check1->Issue1 No/Low Product Step2 Step 2: Hydrolysis (LiOH/THF/H2O) Check1->Step2 Conversion >90% Fix1 Fix: Switch to DMF (100°C) or Add NaHCO3 scavenger Issue1->Fix1 Fix1->Step1 Check2 Check LCMS: M-H Peak Visible? Step2->Check2 Issue2 Issue: Decarboxylation (Product M-44 observed) Check2->Issue2 Mass = Expected - 44 Isolation Step 3: Isolation (The Yield Trap) Check2->Isolation Correct Mass Fix2 Fix: Lower Temp <60°C Avoid Acidic Workup Heat Issue2->Fix2 Fix2->Step2 Check3 Problem: No solid upon acidification Isolation->Check3 Fix3 Fix: Adjust to pI (pH 3-4) Do NOT go to pH 1 Check3->Fix3 Clear Solution Success Target: High Yield >98% Purity Check3->Success Precipitate Forms Fix3->Success

Figure 1: Decision tree for optimizing the synthesis of 7-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid. Follow the diamond nodes to diagnose specific failure points.

Detailed Protocol & Optimization Guide

Phase 1: The Cyclization (Formation of the Ester)

The Chemistry: The endocyclic nitrogen of the pyridine attacks the


-carbon of the keto-ester, followed by ring closure.
The Problem:  The bromine at position 4 of the starting pyridine (which becomes position 7 in the product) is electron-withdrawing. This reduces the nucleophilicity of the ring nitrogen, making the reaction sluggish compared to unsubstituted pyridines.

Optimized Protocol:

  • Reagents: 2-Amino-4-bromopyridine (1.0 eq), Ethyl 2-chloroacetoacetate (1.2 eq). Note: The chloro-derivative is preferred over bromo- to reduce rapid decomposition/tarring.

  • Solvent: Ethanol (0.5 M concentration). If conversion is <50% after 12h, switch to DMF.

  • Scavenger: Add NaHCO

    
     (1.5 eq) or 2,6-lutidine. This neutralizes the HCl generated, preventing protonation of the unreacted aminopyridine (which would further deactivate it).
    
  • Temperature: Reflux (78°C for EtOH) or 90-100°C (for DMF).

Troubleshooting Matrix: Phase 1

ObservationDiagnosisCorrective Action
Reaction stalls at 60% conversion Product inhibition or protonation of starting material.Add 1.5 eq NaHCO

to trap acid.
Dark tar/black mixture Decomposition of ethyl 2-chloroacetoacetate.Add the keto-ester dropwise to the refluxing amine solution.
Starting material remains Nucleophilicity is too low.Switch solvent to DMF or DMAc and increase temp to 100°C.
Phase 2: Hydrolysis & Isolation (The Critical Step)

The Chemistry: Saponification of the ethyl ester. The Problem: Imidazo[1,2-a]pyridine-3-carboxylic acids are prone to thermal decarboxylation, especially in acidic media. Furthermore, the product is zwitterionic (basic N, acidic COOH). Incorrect pH during workup is the #1 cause of yield loss.

Optimized Protocol:

  • Hydrolysis: Dissolve the ester in THF/Water (3:1). Add LiOH.H

    
    O (2.5 eq). Stir at 40-50°C  (Do not reflux vigorously).
    
  • Monitoring: Wait for complete consumption of ester via TLC/LCMS.

  • Workup (Crucial):

    • Cool to 0°C.

    • Carefully acidify with 1M HCl.

    • STOP adding acid when the pH reaches 3.0 - 4.0 .

    • Do not acidify to pH 1. At pH 1, the pyridine nitrogen protonates, forming a soluble hydrochloride salt that stays in the water.

    • The solid precipitate at pH 3-4 is your product. Filter and wash with cold water.

Troubleshooting Matrix: Phase 2

ObservationDiagnosisCorrective Action
Product vanishes after acidification pH is too low (<2). You formed the soluble HCl salt.Back-titrate with saturated NaOAc solution until pH hits 4. Solid will crash out.
LCMS shows Mass - 44 Decarboxylation occurred.Reaction temperature too high. Keep hydrolysis <50°C. Avoid strong acid heat.
Product is a sticky gum Impurities trapped.Triturate the gum with Acetonitrile or Diethyl Ether to induce crystallization.

Frequently Asked Questions (FAQs)

Q: Why do I need to start with 2-amino-4-bromopyridine to get the 7-bromo product? A: This is due to the IUPAC numbering shift upon ring fusion.

  • Starting Material: The bromine is at position 4 relative to the pyridine nitrogen (position 1).

  • Product: Upon fusion, the bridgehead nitrogen is position 4. The carbon adjacent to the bridgehead in the pyridine ring becomes position 5. Therefore, the substituent at the original position 4 ends up at position 7.

  • Verification: Check the NMR. A 7-bromo isomer will show a doublet (J~2Hz) for the proton at position 8 (between N and Br).

Q: Can I use the Groebke-Blackburn-Bienaymé (GBB) reaction instead? A: The GBB reaction (Amine + Aldehyde + Isocyanide) is excellent for 3-amino derivatives. However, for 3-carboxylic acid derivatives, the condensation with


-halo keto esters is significantly more robust and scalable. GBB would require functionalizing a 3-position substituent later, adding unnecessary steps.

Q: My product is colored (brown/red) but NMR is clean. Is this a problem? A: Trace oxidation of the pyridine ring or trace retention of iodine/bromine species can cause color.

  • Fix: Dissolve in dilute base (NaOH), wash with DCM (removes non-acidic colored impurities), then re-precipitate with HCl to pH 4.

Q: Why use LiOH instead of NaOH? A: LiOH is more soluble in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures, which minimizes the risk of decarboxylation.

References

  • Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids

    • Source: BenchChem & NIH PubChem D
    • Context: General protocols for condensation of 2-aminopyridines with ethyl 2-chloroacetoacet
    • Link:

  • Numbering and Regiochemistry of 7-Bromo Derivatives

    • Source: ChemicalBook & CAS Registry.
    • Context: Verification of CAS 1159831-07-8 (7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid)
    • Link:

  • Optimization of Imidazo[1,2-a]pyridine Synthesis (Review)

    • Source:RSC Advances / Organic & Biomolecular Chemistry.
    • Context: Discussion on yield improvements using specific solvents and scavengers for electron-deficient pyridines.
    • Link:

  • Decarboxylation Risks in Heteroaromatic Acids

    • Source:Journal of Medicinal Chemistry.
    • Context: Strategies to prevent thermal decarboxylation during hydrolysis of position-3 esters.
    • Link:

Technical Support Center: Optimization of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid is a key intermediate, providing a versatile handle for further chemical modification. This guide provides in-depth technical support for researchers encountering challenges in its synthesis, focusing on optimizing reaction conditions to improve yield, purity, and scalability. We will address common experimental issues in a question-and-answer format, explaining the chemical principles behind our recommended solutions.

Section 1: Recommended Synthetic Pathway

The most reliable and commonly employed route to synthesize 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid is a two-step process. This approach offers the advantages of readily accessible starting materials and generally robust reaction conditions.

  • Step 1: Cyclocondensation. Reaction of 4-bromo-2-aminopyridine with an ethyl 2-haloacetoacetate (e.g., ethyl 2-chloroacetoacetate) to form the intermediate, ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate.[3][4]

  • Step 2: Saponification. Hydrolysis of the ethyl ester intermediate to yield the final carboxylic acid product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification SM1 4-Bromo-2-aminopyridine Int Ethyl 7-bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylate SM1->Int Reflux (e.g., Ethanol) Heat or Microwave SM2 Ethyl 2-chloroacetoacetate SM2->Int Reflux (e.g., Ethanol) Heat or Microwave Int_hydrolysis Ethyl 7-bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylate Product 7-Bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid Int_hydrolysis->Product 1. Base (NaOH, LiOH) THF/H2O 2. Acidification (HCl)

Caption: General two-step workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable advice.

Q1: My cyclocondensation reaction (Step 1) is resulting in a low yield. What are the critical parameters to investigate?

A: Low yield in the formation of the imidazo[1,2-a]pyridine core is a common challenge. Several factors can be responsible, and systematic optimization is key.

Causality & Explanation: This reaction is a variation of the Tschitschibabin reaction, involving nucleophilic attack of the endocyclic pyridine nitrogen onto the α-halo ketone, followed by intramolecular cyclization and dehydration.[5] The efficiency of this cascade is highly dependent on solvent, temperature, and the presence of a base.

Troubleshooting Steps:

  • Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing reaction rates.

    • Protic Solvents (e.g., Ethanol, Isopropanol): Commonly used and effective. They are good solvents for the starting materials, but their nucleophilicity can sometimes lead to side reactions. Refluxing in ethanol is a standard starting point.[3]

    • Aprotic Polar Solvents (e.g., DMF, Dioxane): These solvents can accelerate the initial SN2 reaction between the aminopyridine and the halo-ester. However, they require higher temperatures and more rigorous purification to remove.

    • "Green" Solvents: Recent studies have explored more environmentally benign solvent systems, such as deep eutectic solvents or aqueous mixtures, which can sometimes enhance yields.[6]

  • Temperature and Reaction Time:

    • Conventional Heating: Reactions are typically run at reflux temperature of the chosen solvent (e.g., ~78 °C for ethanol) for several hours (12-24 h). Insufficient heating can lead to incomplete reaction, while excessive heat can cause decomposition or polymerization.

    • Microwave Irradiation: This is a highly effective method for dramatically reducing reaction times (often from hours to minutes) and improving yields by promoting uniform, rapid heating.[2][7]

  • Necessity of a Base: The reaction generates a hydrohalic acid (HCl or HBr). This acid can protonate the starting 4-bromo-2-aminopyridine, rendering it non-nucleophilic and halting the reaction.

    • Recommendation: The addition of a mild inorganic base, such as sodium bicarbonate (NaHCO₃), is often beneficial to scavenge the acid as it forms, thereby maintaining the concentration of the active nucleophile.[5]

Optimization Summary Table for Step 1

ParameterOption 1 (Standard)Option 2 (Alternative)Option 3 (High-Efficiency)Rationale
Solvent EthanolDioxanePEG-400/Water[8]Balance of solubility, reaction rate, and ease of removal.
Temperature Reflux (~78 °C)Reflux (~101 °C)100-120 °CEnsure sufficient energy for cyclization; higher temp can increase rate.
Method Conventional HeatingConventional HeatingMicrowave IrradiationMicrowave heating can significantly reduce reaction time and improve yield.[7]
Base NoneNaHCO₃ (1.5 equiv)NaHCO₃ (1.5 equiv)Neutralizes acid byproduct, preventing deactivation of the aminopyridine.[5]
Time 12-24 hours8-16 hours15-45 minutesReaction kinetics are highly dependent on temperature and method.
Q2: I'm observing significant impurities alongside my desired ester intermediate. What are they and how can I prevent their formation?

A: Impurity formation often stems from the high reactivity of the starting materials or from side reactions occurring under the reaction conditions.

Causality & Explanation: The primary impurities can include unreacted starting materials, polymeric materials, or products from undesired side reactions. The α-bromo or α-chloro ketone is an electrophile, while the 2-aminopyridine has two nucleophilic nitrogen atoms, although the endocyclic nitrogen is generally more nucleophilic in the initial alkylation step.

Potential Impurities & Solutions:

  • Polymerization: The α-halo ketone can self-condense or polymerize, especially at high temperatures or concentrations.

    • Solution: Add the α-halo ketone slowly to the heated solution of the aminopyridine. This keeps the instantaneous concentration of the electrophile low, favoring the desired bimolecular reaction over self-condensation.

  • Starting Material Purity: The purity of 4-bromo-2-aminopyridine and the acetoacetate derivative is critical. Impurities in these reagents can carry through or interfere with the reaction.

    • Solution: Ensure the purity of starting materials by recrystallization or chromatography before use. Commercial reagents can vary in quality.

  • Incomplete Dehydration: The final step of the cyclization is a dehydration event. If this is incomplete, hydroxylated intermediates may persist.

    • Solution: Ensure adequate reaction time and temperature. The use of a catalytic amount of a Lewis acid or protic acid can sometimes facilitate this step, but may also promote side reactions. It is often better to rely on thermal promotion.

G cluster_mechanism Proposed Mechanism for Step 1 Reactants 4-Bromo-2-aminopyridine + Ethyl 2-chloroacetoacetate SN2 SN2 Attack (Pyridinium Salt Intermediate) Reactants->SN2 Pyridine N attacks C-Cl bond Cyclization Intramolecular Cyclization (Hemiaminal-like Intermediate) SN2->Cyclization Exocyclic NH2 attacks ketone carbonyl Dehydration Dehydration Cyclization->Dehydration Elimination of H2O Product Ester Intermediate Dehydration->Product

Caption: Plausible reaction mechanism for the cyclocondensation step.

Q3: The saponification of my ester intermediate (Step 2) is slow or incomplete. How can I drive it to completion?

A: Incomplete hydrolysis is typically due to insufficient reactivity of the base, poor solubility of the ester, or steric hindrance around the carbonyl group.

Causality & Explanation: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then protonated to give the carboxylic acid. The reaction rate depends on the concentration of hydroxide ions and the accessibility of the ester's carbonyl carbon. The imidazo[1,2-a]pyridine system can be somewhat sterically hindered.

Troubleshooting Steps:

  • Choice of Base: While sodium hydroxide (NaOH) is common, other bases may be more effective.

    • NaOH/KOH: Effective and inexpensive. Use at least 2-3 equivalents to ensure the reaction goes to completion.

    • Lithium Hydroxide (LiOH): Often the base of choice for more challenging hydrolyses. The small lithium cation is believed to coordinate more effectively with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydroxide attack.

  • Solvent System: The ester intermediate has low solubility in purely aqueous solutions.

    • Recommendation: Use a biphasic solvent system with a water-miscible organic co-solvent. A mixture of Tetrahydrofuran (THF) and water (e.g., 1:1 or 2:1 v/v) is excellent. Methanol/water also works well. This ensures the ester is fully dissolved and accessible to the aqueous hydroxide.

  • Temperature: Room temperature may be insufficient to achieve a reasonable reaction rate.

    • Recommendation: Gently heat the reaction mixture to 40-60 °C. This will significantly increase the rate of hydrolysis without causing significant degradation of the product. Monitor the reaction by TLC until all the starting ester has been consumed.

Q4: What is the most effective method for purifying the final carboxylic acid product?

A: The acidic nature of the final product is the key to its effective purification. A combination of an acid-base workup and recrystallization is highly recommended.

Causality & Explanation: As a carboxylic acid, the target compound's solubility is highly pH-dependent. It is deprotonated and soluble in aqueous base (as the sodium or lithium carboxylate salt) but is protonated and generally insoluble in aqueous acid. Neutral organic impurities will not exhibit this behavior.

Recommended Purification Workflow:

  • Initial Workup (Acid-Base Extraction):

    • After the hydrolysis is complete (as determined by TLC), cool the reaction mixture and remove the organic co-solvent (e.g., THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and perform a "base wash." Extract the basic solution with an organic solvent like ethyl acetate or dichloromethane. This will remove any non-acidic, organic-soluble impurities, which will remain in the organic layer.

    • Separate the layers and cool the aqueous layer in an ice bath.

    • Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~3-4. The carboxylic acid product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Recrystallization:

    • The crude solid obtained from the precipitation can be further purified by recrystallization.

    • Common solvents for recrystallizing polar aromatic acids include ethanol, ethanol/water mixtures, or acetic acid.

    • Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals. Filter and dry the crystals.

G Start Crude Reaction Mixture (Post-Hydrolysis) RemoveTHF Remove Organic Solvent (e.g., THF) Start->RemoveTHF Dilute Dilute with H2O (pH > 10) RemoveTHF->Dilute Wash Wash with Organic Solvent (e.g., Ethyl Acetate) Dilute->Wash Separate1 Separate Layers Wash->Separate1 AqueousLayer Aqueous Layer (Contains Carboxylate Salt) Separate1->AqueousLayer Keep OrganicLayer Organic Layer (Contains Neutral Impurities) Separate1->OrganicLayer Discard Acidify Cool and Acidify Aqueous Layer (e.g., 2M HCl to pH 3-4) AqueousLayer->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Filter and Wash Solid Precipitate->Filter CrudeProduct Crude Carboxylic Acid Filter->CrudeProduct Recrystallize Recrystallize (e.g., from Ethanol/H2O) CrudeProduct->Recrystallize FinalProduct Pure Product Recrystallize->FinalProduct

Caption: Decision workflow for the purification of the final product.

Section 3: Optimized Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-aminopyridine (1.0 equiv) and sodium bicarbonate (1.5 equiv).

  • Add ethanol as the solvent (approx. 5-10 mL per gram of aminopyridine).

  • Begin stirring and heat the mixture to reflux (~78 °C).

  • To the refluxing mixture, add ethyl 2-chloroacetoacetate (1.1 equiv) dropwise over 15 minutes.

  • Maintain the reaction at reflux and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete in 12-18 hours.

  • Once complete, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from ethanol to yield the pure ester intermediate.

Protocol 2: Saponification to 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid
  • Dissolve the ethyl ester intermediate (1.0 equiv) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) to the solution.

  • Stir the mixture at 50 °C. Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).

  • Cool the mixture to room temperature and remove the THF via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted starting material or neutral impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 2M HCl. A precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final carboxylic acid product. Further purification can be achieved by recrystallization if necessary.

References

  • da Silva, F. C., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Chaskar, A. C., et al. (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Beilstein Journals. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]

  • Sharma, V., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Chichibabin, A. E. (1925). Synthesis of imidazo [1, 2-a] pyridines. As described in E3S Web of Conferences. Available at: [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Martínez-Vazquez, M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Available at: [Link]

  • Kumar, S., et al. (2014). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

  • Kumar, D., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. Available at: [Link]

  • de Souza, M. V. N., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]

  • Shaaban, S., et al. (2020). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. Available at: [Link]

  • de la Torre, V., et al. (2019). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available at: [Link]

Sources

Technical Support Center: Optimizing 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Subject: Overcoming Reactivity & Stability Barriers in 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Profile[1][2]

The Molecule: 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a bifunctional scaffold critical for developing GABAergic modulators, antivirals, and kinase inhibitors.

The Problem: Researchers frequently report "poor reactivity" or "vanishing starting material."[1] This is rarely a quality issue with the reagent but rather a consequence of three conflicting chemical behaviors intrinsic to this scaffold:

  • The Decarboxylation Trap: The C3-carboxylic acid is thermally unstable, prone to protodecarboxylation at temperatures >60°C, often mistaken for decomposition.

  • Catalyst Poisoning: The free carboxylic acid (and its carboxylate) binds tightly to Palladium (Pd) and Copper (Cu) centers, arresting catalytic cycles during cross-coupling attempts.[1]

  • Electronic Mismatch: The imidazo[1,2-a]pyridine core is electron-rich (π-excessive).[1] This increases the bond strength of the C7-Br bond, making oxidative addition (the first step of Suzuki/Buchwald couplings) significantly slower than with standard aryl bromides.

Decision Matrix: Workflow Optimization

Before starting your experiment, use this logic flow to select the correct protocol.

ReactionMatrix cluster_legend Legend Start START: Define Goal Goal_C7 Goal: Functionalize C7-Br (Suzuki/Buchwald) Start->Goal_C7 Goal_C3 Goal: Functionalize C3-COOH (Amide Coupling) Start->Goal_C3 Check_Prot Is C3-COOH Protected? Goal_C7->Check_Prot Direct_C3 Direct Amide Coupling (Risk: Solubility) Goal_C3->Direct_C3 Standard Coupling Sol_Est Route A: Esterification (Methyl/Ethyl Ester) Goal_C3->Sol_Est If Solubility Fails Check_Prot->Sol_Est No (Free Acid) Coupling Perform Pd-Catalysis (High Activity Catalyst) Check_Prot->Coupling Yes (Ester) Final Final Product Direct_C3->Final Sol_Est->Coupling Hydrolysis Saponification (LiOH) Coupling->Hydrolysis Hydrolysis->Final L1 Decision Point L2 Recommended Path L3 High Risk Path

Figure 1: Strategic decision tree for maximizing yield based on target functionalization.

Troubleshooting Guide: Specific Failure Modes

Issue 1: "My reaction turned black and starting material is unreacted."

Diagnosis: Catalyst Poisoning via Coordination.[1] The free carboxylic acid at C3 acts as a bidentate ligand.[1] In the presence of bases (K₂CO₃, Cs₂CO₃), the carboxylate anion coordinates to the active Pd(0) species, forming a stable "Pd-carboxylate" complex that is catalytically dead.

Corrective Action:

  • Mandatory Protection: Convert the acid to an ester before attempting cross-coupling.[1] (See Protocol A).

  • Ligand Switch: If you must use the free acid (not recommended), switch to BrettPhos or XPhos .[1] These bulky, electron-rich ligands can sometimes outcompete the carboxylate for the metal center, though yields will remain lower (<40%).

Issue 2: "The product mass is M-44, and the acid is gone."

Diagnosis: Thermal Protodecarboxylation.[1] Imidazo[1,2-a]pyridine-3-carboxylic acids are zwitterionic.[1] Heating them drives the loss of CO₂, resulting in the 7-bromo-2-methylimidazo[1,2-a]pyridine (the "protonated" byproduct).

Mechanism: The electron-rich ring pushes density into the C3 position, stabilizing the transition state for CO₂ loss. This is accelerated by:

  • Temperatures > 60°C.[1][2][3][4]

  • Acidic media (which protonates C3).[1]

Corrective Action:

  • Never heat the free acid above 50°C unless it is already activated (e.g., as an ester or amide).

  • Avoid acidic workups if possible; purify via reverse-phase chromatography with ammonium bicarbonate buffer (pH 7-8).[1]

Issue 3: "Suzuki coupling at C7 is extremely slow (48h+)."

Diagnosis: Electronic Deactivation (Oxidative Addition Struggle).[1] The imidazo[1,2-a]pyridine ring is electron-rich.[1] Pd-catalyzed oxidative addition prefers electron-deficient bonds (like bromonitrobenzene).[1] The electron density in the ring strengthens the C7-Br bond, making it reluctant to react.

Corrective Action:

  • Energy Input: Once esterified (to prevent decarboxylation), you must heat the reaction. 80°C–100°C is standard.[1]

  • Catalyst Choice: Use Pd(dppf)Cl₂[1]·DCM or Pd₂(dba)₃ + XPhos .[1] Standard Pd(PPh₃)₄ is often too weak for this specific C7-Br bond.[1]

Validated Experimental Protocols

Protocol A: Robust Protection (Fischer Esterification)

Use this to stabilize the molecule before any cross-coupling.

Rationale: Sulfuric acid acts as both catalyst and dehydrating agent.[1] The 2-methyl group provides enough steric bulk to prevent N-alkylation side reactions.[1]

  • Setup: Dissolve 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv) in anhydrous Ethanol (0.2 M concentration).

  • Activation: Add conc. H₂SO₂ (2.0 equiv) dropwise at 0°C.[1]

  • Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor by LCMS (look for M+29 for ethyl ester).[1]

  • Workup: Cool to RT. Pour into ice-cold sat. NaHCO₃ (Caution: foaming).[1] Extract with EtOAc.[1]

  • Result: The ethyl ester is stable, soluble in organic solvents, and ready for Suzuki coupling.[1]

Protocol B: High-Efficiency Suzuki Coupling (On Ester)

Optimized for the sluggish C7-Br bond.

ComponentReagentEquivalentsRole
Substrate Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate1.0Electrophile
Boronic Acid Aryl-B(OH)₂1.5Nucleophile
Catalyst Pd(dppf)Cl₂[1][5]·DCM 0.05 (5 mol%)High bite-angle catalyst
Base K₃PO₄ (anhydrous)3.0Activator
Solvent 1,4-Dioxane / Water (9:1)0.1 MPolar aprotic/protic mix

Procedure:

  • Combine ester, boronic acid, and base in a vial.[1]

  • Add solvents and degas (sparge with Nitrogen for 10 mins). Oxygen kills this reaction.

  • Add Pd catalyst quickly under Nitrogen flow.[1] Cap immediately.

  • Heat to 90°C for 4–16 hours.

  • Note: If the reaction stalls, add 2 mol% more catalyst. Do not increase temp above 110°C to avoid ester hydrolysis.[1]

FAQ: Rapid Fire Support

Q: Can I use HATU/EDC for amide coupling on the C3-COOH? A: Yes, but solubility is the killer. The zwitterion is insoluble in DCM.[1] Use DMF or NMP as the solvent.[1] Add DIPEA before the coupling reagent to solubilize the acid by deprotonating it.

Q: Why not use the methyl ester? A: You can, but the ethyl ester is often more crystalline and easier to purify. The methyl ester can sometimes be too soluble in aqueous layers during workup.[1]

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is likely the decarboxylated byproduct (the free imidazopyridine) or the zwitterionic starting material. Imidazo[1,2-a]pyridines are very polar.[1] Add 1% Triethylamine to your TLC eluent to streak them up the plate.[1]

References & Authority

  • General Reactivity of Imidazo[1,2-a]pyridines:

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Reviews 113.11 (2013).[1]

    • Insight: Establishes the electron-rich nature of the ring and the nucleophilicity of C3 vs. electrophilicity of C7.

    • [1]

  • Decarboxylation Mechanism:

    • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids."[6] Canadian Journal of Chemistry.[6][7]

    • Insight: Details the zwitterionic intermediate pathway for heteroaromatic acid decarboxylation.

    • [1]

  • Suzuki Coupling on Heterocycles:

    • Li, H., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." J. Am. Chem. Soc.[1]

    • Insight: Discusses the poisoning effect of free nitrogens/acids on Pd catalysts and the necessity of protection or specialized ligands.

    • [1]

  • Esterification Protocols:

    • Goossen, L. J., et al. "Chemoselective Esterification." Organic Letters.

    • Insight: Validates standard acid-catalyzed esterification for sterically hindered or sensitive heteroaromatic acids.

    • [1]

Sources

reaction monitoring techniques for 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. It provides in-depth technical guidance on reaction monitoring techniques, offering troubleshooting solutions and answers to frequently asked questions to ensure a successful and efficient synthesis.

Introduction: The Synthetic Pathway

The synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is typically achieved via a two-step process. This pathway is foundational to many substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a range of biologically active compounds.[1][2]

  • Step 1: Cyclocondensation. The initial step involves the reaction of 4-Bromo-2-aminopyridine with an acetoacetate derivative, such as ethyl 2-chloroacetoacetate, to form the ethyl ester intermediate: ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Step 2: Saponification (Hydrolysis). The subsequent step is the hydrolysis of the ester intermediate, typically using a base like sodium hydroxide, to yield the final product, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Effective reaction monitoring is critical at both stages to ensure complete conversion, minimize side-product formation, and determine the optimal reaction endpoint. This guide focuses on the practical application of various analytical techniques for this purpose.

Core Reaction Monitoring Techniques: A Comparative Overview

Choosing the appropriate analytical technique is crucial for efficiently monitoring the reaction progress. The choice depends on the required level of detail, speed, and available equipment.

TechniqueApplication & RationaleAdvantagesLimitations
Thin-Layer Chromatography (TLC) Ideal for rapid, qualitative checks of reaction progress at the bench.[3] It allows for the simultaneous visualization of starting materials, intermediates, and products based on their polarity differences.Fast, inexpensive, requires minimal sample preparation.Not quantitative, lower resolution, can be difficult to interpret with closely related compounds. Does not provide structural information.
High-Performance Liquid Chromatography (HPLC) The preferred method for quantitative analysis. It provides accurate data on the consumption of reactants and formation of products, allowing for precise determination of reaction completion and purity assessment.[4]Highly sensitive, quantitative, high resolution, reproducible.Slower than TLC, requires method development, more expensive equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful tool for identifying components in the reaction mixture, especially unexpected byproducts or intermediates.[4] The mass spectrometer provides molecular weight information for each peak separated by the LC.Provides molecular weight data for unambiguous peak identification, excellent for troubleshooting and side-reaction analysis.More complex and expensive than HPLC-UV, requires specialized expertise for data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Primarily used for structural confirmation of the final product and key intermediates.[5] It can also be used to monitor reactions in situ by tracking the disappearance of reactant signals and the appearance of product signals.Provides definitive structural information, inherently quantitative without needing a calibration curve.[6]Low throughput, requires expensive deuterated solvents for traditional analysis (though flow NMR can circumvent this), lower sensitivity than MS.[7]

Troubleshooting Guide: Reaction Monitoring Issues

This section addresses specific problems that may arise during the monitoring of the synthesis in a practical question-and-answer format.

Question: My TLC plate for the cyclocondensation (Step 1) shows a persistent spot for 4-bromo-2-aminopyridine and only a weak product spot, even after the recommended reaction time. What is the issue?

Answer: This indicates an incomplete or stalled reaction. The causality can be traced to several factors:

  • Insufficient Reagent Activity: The ethyl 2-chloroacetoacetate may have degraded. It is advisable to use a freshly opened bottle or verify its purity.

  • Temperature: Many imidazopyridine syntheses require heating to proceed at a reasonable rate.[8] Ensure your reaction is maintained at the optimal temperature. A reaction that is too cool will be sluggish.

  • Solvent Choice: The polarity and boiling point of the solvent are critical. Solvents like ethanol or DMF are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.[9]

  • Base (if applicable): Some variations of this synthesis use a non-nucleophilic base to scavenge the HCl byproduct. If your protocol includes a base (e.g., NaHCO₃ or an organic base), ensure it was added in the correct stoichiometry.

Recommendation: First, re-verify the reaction temperature. If correct, take a small aliquot, add a slight excess of the acetoacetate reagent, and monitor by TLC after 30-60 minutes. If the reaction proceeds, it indicates an issue with the initial stoichiometry or reagent quality.

Question: In monitoring the hydrolysis (Step 2) by HPLC, I see two major peaks corresponding to my ester intermediate and the final carboxylic acid product. How can I drive the reaction to completion?

Answer: The presence of both peaks confirms the reaction is proceeding but is not yet complete. The hydrolysis of the ester to a carboxylate is an equilibrium-dependent process that can be influenced by several factors:

  • Insufficient Base: Ensure at least one equivalent of base (e.g., NaOH or LiOH) has been added. For sterically hindered esters, a slight excess (1.1-1.5 equivalents) may be necessary to drive the equilibrium towards the product.

  • Reaction Time & Temperature: Saponification can be slow at room temperature. Gently heating the reaction mixture (e.g., to 40-60 °C) will significantly increase the rate of hydrolysis. Monitor every hour until the ester peak is no longer detected.

  • Solvent System: The reaction typically uses a mixture of a water-miscible organic solvent (like THF or ethanol) and water to ensure the solubility of both the nonpolar ester and the ionic hydroxide. An incorrect solvent ratio can lead to poor reaction kinetics.

Question: My TLC of the final product shows significant streaking from the baseline, making the Rf value difficult to determine. Why is this happening?

Answer: This is a classic sign of an acidic compound interacting strongly with the silica gel (which is also acidic). The target molecule, a carboxylic acid, is highly polar and prone to this behavior.

Solution: To obtain a well-defined spot, you need to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a polar, acidic modifier to your TLC eluent.

  • Recommended Eluent Modification: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This will protonate the carboxylic acid, making it less polar and reducing its interaction with the silica, resulting in a compact, well-defined spot.

Question: LC-MS analysis of my crude cyclocondensation reaction shows a peak with the same mass as my desired product but at a different retention time. What could this be?

Answer: This is likely a regioisomer. While the reaction of 4-bromo-2-aminopyridine is expected to yield the 7-bromo isomer, trace amounts of other isomers can sometimes form depending on the precise reaction conditions. The imidazo[1,2-a]pyridine core is formed by the nucleophilic attack of the pyridine nitrogen onto one of the carbonyl carbons of the acetoacetate derivative, followed by cyclization. Subtle shifts in the electronic properties or steric environment can lead to alternative cyclization pathways.[4]

Action Plan:

  • Confirm by NMR: Isolate both compounds if possible via preparative HPLC and characterize them by ¹H NMR. The coupling patterns of the aromatic protons on the pyridine ring will be distinct for each isomer, allowing for unambiguous identification.

  • Optimize Reaction Conditions: To minimize the formation of the undesired isomer, try lowering the reaction temperature or changing the solvent to increase the regioselectivity of the initial cyclization.

Frequently Asked Questions (FAQs)

Q1: Which monitoring technique is the most practical for routine synthesis?

For routine, day-to-day monitoring, TLC is the most practical tool. It provides a rapid "yes/no" answer as to whether the reaction is progressing. For process optimization, publication-quality data, or when troubleshooting, HPLC is the superior choice due to its quantitative power and high resolution.[10]

Q2: What are the key ¹H NMR signals that confirm the formation of the 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid structure?

You should look for these characteristic signals:

  • A singlet for the methyl group (CH₃) at the 2-position, typically around 2.5-2.7 ppm.

  • Three distinct signals in the aromatic region for the protons on the imidazopyridine core. The proton at the 5-position will likely be a doublet, the proton at the 6-position a doublet of doublets, and the proton at the 8-position a doublet. Their specific chemical shifts and coupling constants will definitively confirm the 7-bromo substitution pattern.

  • A broad singlet for the carboxylic acid proton (COOH), often above 12 ppm, which will disappear upon adding a drop of D₂O to the NMR tube.

Q3: Can I use mass spectrometry for real-time reaction monitoring?

Yes, techniques like Atmospheric Solids Analysis Probe (ASAP) or other ambient ionization methods coupled with a mass spectrometer can provide near-instantaneous analysis of reaction aliquots with minimal sample preparation. This allows for rapid, real-time tracking of reactant, intermediate, and product masses, which is particularly useful for optimizing reaction conditions.[11][12]

Q4: What is a good starting point for a TLC solvent system?

For the cyclocondensation step (less polar ester product), start with a 30-50% Ethyl Acetate in Hexane mixture. For the hydrolysis step (more polar acid product), a more polar system like 5-10% Methanol in Dichloromethane (with 0.5% acetic acid) is a good starting point.

Experimental Protocol: HPLC Monitoring of Saponification (Step 2)

This protocol provides a robust method for quantifying the conversion of the ethyl ester intermediate to the final carboxylic acid product.

1. Instrumentation and Columns:

  • HPLC System with a UV Detector

  • Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (Rationale: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peak shapes for the carboxylic acid product by suppressing its ionization.)

3. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detector Wavelength: 254 nm (or a wavelength determined by a UV scan of the product)

  • Column Temperature: 30 °C

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 90 10
    15.0 10 90
    17.0 10 90
    17.1 90 10

    | 20.0 | 90 | 10 |

4. Sample Preparation:

  • Carefully withdraw ~5-10 µL from the reaction mixture using a micropipette.

  • Quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 mixture of Mobile Phase A and B in an HPLC vial. This immediately stops the reaction and prepares the sample for analysis.

  • Vortex the vial to ensure homogeneity.

5. Data Interpretation:

  • The ethyl ester intermediate, being less polar, will have a longer retention time than the more polar carboxylic acid product.

  • Monitor the reaction by injecting samples at regular intervals (e.g., every 60 minutes).

  • The reaction is considered complete when the peak area of the ester intermediate is <1% of the total integrated peak area.

Workflow and Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting an incomplete cyclocondensation reaction (Step 1).

G start Monitor Reaction Aliquot via TLC check_sm Starting Material (SM) Remains? start->check_sm check_spots New/Unexpected Spots Present? start->check_spots incomplete Reaction Incomplete check_sm->incomplete Yes complete Reaction Complete Proceed to Workup check_sm->complete No (<5% SM) troubleshoot Troubleshoot Reaction Conditions incomplete->troubleshoot check_temp Verify Temperature troubleshoot->check_temp check_reagents Check Reagent Stoichiometry & Purity troubleshoot->check_reagents check_solvent Confirm Solvent is Anhydrous troubleshoot->check_solvent continue_monitoring Continue Monitoring check_temp->continue_monitoring check_reagents->continue_monitoring check_solvent->continue_monitoring check_spots->continue_monitoring No analyze_lcms Analyze via LC-MS to Identify Byproducts check_spots->analyze_lcms Yes optimize Optimize Conditions to Minimize Side Reactions analyze_lcms->optimize

Caption: Troubleshooting workflow for an incomplete cyclocondensation reaction.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved February 3, 2026, from [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2016). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Retrieved February 3, 2026, from [Link]

  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Retrieved February 3, 2026, from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved February 3, 2026, from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. Retrieved February 3, 2026, from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2017). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Magnetochemistry. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved February 3, 2026, from [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (1981). Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine. PubMed. Retrieved February 3, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 3, 2026, from [Link]

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  • Asian Journal of Chemistry. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Retrieved February 3, 2026, from [Link]

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Sources

Technical Support Center: Characterization of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid (Compound 1 ). This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The unique structural features of this molecule—a bicyclic aromatic system, a halogen atom, a methyl group, and a carboxylic acid—present specific challenges during synthesis, purification, and analytical characterization.[1]

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind common experimental issues and offer robust, self-validating protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and recommended storage conditions for this compound?

Answer: 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid is typically a white to off-white solid.[2] Due to the presence of the carboxylic acid and the basic nitrogen atoms in the imidazopyridine ring, the molecule can exist as a zwitterion. It is recommended to store the solid compound at room temperature in a tightly sealed container, protected from light and moisture to prevent potential degradation.

Q2: What are the primary safety concerns when handling this compound?

Answer: While specific toxicity data for this exact compound is limited, related structures such as 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q3: What is the general solubility profile of this compound?

Answer: The solubility is highly pH-dependent due to its amphoteric nature. It is generally poorly soluble in neutral water and nonpolar organic solvents like hexanes and diethyl ether. It exhibits increased solubility in:

  • Aqueous Base: (e.g., 1M NaOH, NaHCO₃ solution) via deprotonation of the carboxylic acid to form a carboxylate salt.

  • Aqueous Acid: (e.g., 1M HCl) via protonation of the pyridine nitrogen.

  • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Alcohols: Such as methanol or ethanol, though heating may be required.

Q4: What are the key spectroscopic signatures I should look for to confirm the identity of my synthesized compound?

Answer:

  • ¹H NMR: Expect characteristic signals for the methyl group (singlet, ~2.5 ppm), and distinct aromatic protons on the imidazopyridine core. The carboxylic acid proton is often a broad singlet at high chemical shift (>10 ppm) and may exchange with D₂O.

  • Mass Spectrometry: The most telling feature is the isotopic signature of bromine. You should observe two peaks for the molecular ion [M]⁺ and [M+2]⁺ with a relative intensity ratio of approximately 1:1.[4][5]

  • ¹³C NMR: Look for the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the methyl carbon (~15-20 ppm), in addition to the aromatic carbons.

  • IR Spectroscopy: A strong, broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹). The C-Br stretch will appear at lower wavenumbers.[6]

Section 2: Troubleshooting Guide: Synthesis & Purification

Q: My one-pot synthesis reaction is giving low yields and multiple byproducts. What are the common pitfalls?

Answer: The synthesis of imidazo[1,2-a]pyridines often involves multicomponent reactions, which can be sensitive to reaction conditions.[7][8][9]

Causality & Troubleshooting:

  • Purity of Starting Materials: 2-aminopyridine derivatives can be hygroscopic and prone to oxidation. Ensure your 4-bromo-2-aminopyridine is pure and dry.

  • Reaction Temperature: Overheating can lead to side reactions or decarboxylation of the desired product.[10] Optimize the temperature carefully; sometimes a lower temperature for a longer duration yields a cleaner product.

  • Choice of Catalyst: Many syntheses are catalyzed by acids (Lewis or Brønsted) or metals (like copper).[11] The catalyst loading is critical. Too much can promote side reactions, while too little results in an incomplete reaction. Screen different catalysts and loadings to find the optimal conditions for your specific substrates.

  • Atmosphere: Some copper-catalyzed reactions require an oxidant like air or oxygen to proceed efficiently.[11] Conversely, if your starting materials are sensitive to oxidation, running the reaction under an inert atmosphere (N₂ or Ar) may be necessary.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Workup & Analysis start Combine 4-bromo-2-aminopyridine, pyruvic acid derivative, & solvent add_cat Add Cu(I) catalyst (e.g., CuI) start->add_cat atmosphere Establish Reaction Atmosphere (Air vs. N2) add_cat->atmosphere heat Heat to Target Temp (e.g., 80-100 °C) atmosphere->heat tlc Monitor by TLC/LC-MS every 2 hours heat->tlc decision Is starting material consumed? tlc->decision decision->tlc No workup Aqueous Workup & Extraction decision->workup Yes purify Purify Crude Product (Recrystallization/Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Workflow for optimizing the synthesis of Compound 1.

Q: I'm struggling to purify the final product. Column chromatography gives poor separation and recrystallization fails.

Answer: Purification is challenging due to the compound's zwitterionic character and poor solubility in common chromatography solvents.

Causality & Troubleshooting:

  • Recrystallization:

    • Problem: The compound crashes out of solution or remains insoluble.

    • Solution: Use a binary solvent system. Dissolve the crude product in a minimal amount of a high-boiling polar solvent where it is soluble (e.g., DMF or acetic acid) and then slowly add a miscible anti-solvent (e.g., water or acetonitrile) until turbidity is observed. Heat to redissolve and then cool slowly.

  • Column Chromatography:

    • Problem: The compound streaks badly or remains on top of the silica gel column.

    • Solution: The acidic nature of silica gel interacts strongly with the basic imidazopyridine ring.

      • Method A: Acidified Eluent: Add 1-2% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol). This protonates the compound, reducing its interaction with silica and improving peak shape.

      • Method B: Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is often superior for polar, ionizable compounds. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

Section 3: Troubleshooting Guide: Analytical Characterization

Solubility for Analysis

Q: My compound is not soluble enough in CDCl₃ for a good NMR spectrum. What solvent should I use? Answer: Chloroform (CDCl₃) is generally a poor solvent for this compound. You need a more polar deuterated solvent.

Recommended Solvents for Analysis

Analytical TechniquePrimary SolventSecondary/Alternative SolventsRationale & Comments
NMR Spectroscopy DMSO-d₆Methanol-d₄, D₂O + NaODDMSO-d₆ is excellent for dissolving polar compounds and allows observation of exchangeable protons (COOH, NH).
LC-MS Acetonitrile/WaterMethanol/WaterBoth require an additive (e.g., 0.1% Formic Acid) to ensure good peak shape and ionization.
IR Spectroscopy KBr pellet / ATRN/ASolid-state analysis avoids solvent interference.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The proton signal for my carboxylic acid is very broad or doesn't appear at all. Is something wrong? Answer: This is normal. The acidic proton of a carboxylic acid is subject to chemical exchange with trace amounts of water in the NMR solvent (even in "dry" DMSO-d₆). This exchange process, along with quadrupolar coupling effects from the nitrogen atoms, leads to significant peak broadening.

Protocol for Confirming the COOH Proton:

  • Acquire a standard ¹H NMR spectrum in DMSO-d₆. Note the position of any broad signals.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The broad signal corresponding to the COOH proton (and any other exchangeable N-H or O-H protons) will disappear or significantly decrease in intensity, confirming its identity.

Q: I'm having trouble assigning the aromatic protons on the imidazopyridine ring. Answer: The substitution pattern can make assignments non-trivial. A combination of 1D and 2D NMR techniques is the most reliable approach.

Recommended NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides chemical shift and coupling constant (J-value) information.

  • ¹³C NMR: Identifies all unique carbon atoms.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons). This is crucial for tracing the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is key for identifying quaternary carbons and linking different fragments of the molecule, such as connecting the methyl group to the C2 position.

Mass Spectrometry (MS)

Q: My mass spectrum shows two major molecular ion peaks of almost equal height, separated by 2 m/z units. Is my sample contaminated? Answer: No, this is the expected and definitive signature of a monobrominated compound.[12]

Causality: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[5] Therefore, your sample is a mixture of molecules containing either ⁷⁹Br or ⁸¹Br. This results in two molecular ion peaks:

  • [M]⁺: Corresponding to the molecule with ⁷⁹Br.

  • [M+2]⁺: Corresponding to the molecule with ⁸¹Br.

The relative intensity of these peaks should be approximately 1:1. This is a powerful diagnostic tool to confirm the presence of bromine.

Caption: Expected isotopic pattern for a monobrominated compound in MS.

Q: I am seeing a fragment ion corresponding to a loss of 44 Da. What does this indicate? Answer: A neutral loss of 44 Da from the molecular ion is a classic fragmentation pattern for carboxylic acids, corresponding to the loss of carbon dioxide (CO₂). This is known as decarboxylation and can occur within the mass spectrometer's ionization source.[10] This fragmentation helps to confirm the presence of the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)

Q: My HPLC peak is tailing significantly on a standard C18 column. How can I improve the peak shape? Answer: This is a classic problem when analyzing basic compounds like pyridines on silica-based columns.

Causality: The basic nitrogen atom in the imidazopyridine ring can interact ionically with residual acidic silanol groups (Si-OH) on the surface of the silica packing material. This secondary interaction, in addition to the primary hydrophobic interaction with the C18 chains, causes some molecules to be retained longer, resulting in a tailing peak.

Troubleshooting HPLC Peak Tailing

G start Poor Peak Shape (Tailing) Observed decision1 Is mobile phase pH controlled? start->decision1 solution1 Add an acidic modifier: - 0.1% Formic Acid - 0.1% TFA decision1->solution1 No decision2 Is column type appropriate? decision1->decision2 Yes end Symmetric Peak Achieved solution1->end solution2 Switch to a different column: - End-capped C18 - Phenyl-Hexyl - Embedded Polar Group (EPG) decision2->solution2 No decision2->end Yes solution2->end

Caption: Decision tree for troubleshooting HPLC peak tailing.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Lower the Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous (A) and organic (B) mobile phases. This protonates the basic nitrogen, preventing its interaction with silanols. It also suppresses the ionization of the carboxylic acid, leading to more consistent retention.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning most of the residual silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped column.

  • Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl column may offer different selectivity and better peak shape through pi-pi interactions.

  • Increase Buffer Concentration: If using a buffer (e.g., ammonium formate), increasing its concentration (e.g., from 10 mM to 20 mM) can help mask the residual silanols and improve peak symmetry.

Section 4: Compound Stability & Storage

Q: Is 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid prone to decarboxylation during storage or experiments? Answer: Imidazo[1,2-a]pyridine-3-carboxylic acids can be susceptible to decarboxylation, particularly under harsh conditions.[10]

Factors Promoting Decarboxylation:

  • High Temperatures: Avoid prolonged heating, both in solution and in the solid state. When running reactions, use the lowest effective temperature.

  • Strongly Acidic or Basic Conditions: While the compound is soluble in acid and base, prolonged exposure, especially at elevated temperatures, can facilitate the loss of CO₂.

  • Metal Catalysis: Certain transition metals can catalyze decarboxylation.[10] Be mindful of this if performing subsequent cross-coupling reactions.

Recommendations for Stability:

  • Storage: Store the solid compound in a cool, dark, and dry place.

  • Solution Preparation: Prepare solutions in DMSO or other solvents fresh for analysis whenever possible. If storage is necessary, store frozen at -20°C.

  • Experimental Design: When performing reactions, analyze the reaction mixture by LC-MS to monitor for the formation of the decarboxylated byproduct (7-Bromo-2-methylimidazo[1,2-a]pyridine).

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  • Identifying Organic Molecules Using Spectroscopy: Practice Problems. Study.com. Available from: [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available from: [Link]

  • Mass Spectrometry. MSU chemistry. Available from: [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. SpringerLink. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available from: [Link]

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Validation & Comparative

The Strategic Advantage of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Anticancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure," forming the core of numerous clinically significant compounds.[1][2][3] Its versatile synthesis and wide range of biological activities have made it a focal point for drug discovery, particularly in the realm of oncology.[1][2] This guide delves into the prospective advantages of a specific derivative, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid , over its structural analogs, particularly in the context of anticancer research. While direct comparative experimental data for this exact compound is emerging, a comprehensive analysis of structure-activity relationships (SAR) within the imidazo[1,2-a]pyridine class allows for scientifically grounded inferences regarding its potential superiority.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Potent Biological Activity

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound that has garnered significant attention from medicinal chemists due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[3][4] A significant body of research has demonstrated that derivatives of this scaffold can effectively inhibit key signaling pathways implicated in tumorigenesis, most notably the PI3K/Akt/mTOR pathway.[1][5] Dysregulation of this pathway is a common event in many human cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.[5][6]

Postulated Advantages of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Based on the established structure-activity relationships of imidazo[1,2-a]pyridine derivatives, the specific substitutions on 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid are hypothesized to confer distinct advantages in terms of anticancer efficacy and drug-like properties.

The Role of the 7-Bromo Substitution: Enhancing Antiproliferative Potency

The introduction of a halogen atom, particularly bromine, at the C7 position of the pyridine ring is a key structural feature. Studies on similar heterocyclic systems, such as imidazo[4,5-b]pyridines, have demonstrated that the substitution of the pyridine nucleus with a bromine atom markedly increases antiproliferative activity.[7] This enhancement in potency is likely attributable to several factors:

  • Increased Lipophilicity: The bromo group enhances the lipophilicity of the molecule, which can facilitate its passage through cellular membranes to reach intracellular targets.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the active site of target proteins, such as kinases. This can lead to a higher binding affinity and more potent inhibition.

  • Metabolic Stability: The presence of a halogen can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

The C2-Methyl and C3-Carboxylic Acid Moieties: Fine-Tuning Activity and Solubility

The methyl group at the C2 position and the carboxylic acid at the C3 position also play crucial roles in defining the compound's overall profile. The C2-methyl group can contribute to hydrophobic interactions within the target's binding pocket, while the C3-carboxylic acid can serve as a key hydrogen bond donor and acceptor, as well as improve the aqueous solubility of the compound, a critical factor for drug development.

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

To contextualize the potential of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, it is instructive to compare the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives that have been reported in the literature. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several analogs against different cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
IP-5 HHHHCC1937 (Breast)45[8][9]
IP-6 HHHHCC1937 (Breast)47.7[8][9]
IP-7 HHHHCC1937 (Breast)79.6[8][9]
Compound 6 VariesVariesVariesA375 (Melanoma)9.7
Compound 6 VariesVariesVariesHeLa (Cervical)12.3
Compound 12b VariesVariesVariesHep-2 (Laryngeal)11[2]
Compound 12b VariesVariesVariesHepG2 (Liver)13[2]
Compound 12b VariesVariesVariesMCF-7 (Breast)11[2]
Compound 12b VariesVariesVariesA375 (Melanoma)11[2]

Note: The specific substitutions for compounds IP-5, IP-6, IP-7, Compound 6, and Compound 12b vary and are detailed in the cited references. This table is for illustrative purposes to show the range of activities within this compound class.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized advantages of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a series of well-established in vitro and in vivo experiments should be conducted.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and comparator compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B 24h C Add MTT Reagent B->C 48-72h D Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining cell viability.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Cell_Cycle_Analysis cluster_phases Cell Cycle Phases cluster_analysis Flow Cytometry Analysis G0G1 G0/G1 Phase (2n DNA) S S Phase (DNA Synthesis) G0G1->S G2M G2/M Phase (4n DNA) S->G2M G2M->G0G1 Mitosis TreatedCells Compound-Treated Cells Staining Fixation & PI Staining TreatedCells->Staining FlowCytometer Flow Cytometer Staining->FlowCytometer Histogram DNA Content Histogram FlowCytometer->Histogram

Caption: Overview of cell cycle analysis using flow cytometry.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect the levels of specific proteins involved in the PI3K/Akt/mTOR signaling pathway, including their phosphorylation status, which is indicative of their activation.[6][10][11][12]

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyridines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Compound 7-Bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid Compound->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the target of inhibition.

Conclusion

While direct experimental evidence is pending, the structural features of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, particularly the 7-bromo substitution, strongly suggest a potential for enhanced anticancer activity compared to its non-halogenated and other substituted analogs. The proposed experimental workflows provide a clear path to validating this hypothesis and elucidating its mechanism of action. As the quest for more effective and selective cancer therapeutics continues, the strategic design of compounds like 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, based on a deep understanding of structure-activity relationships, will undoubtedly play a pivotal role.

References

  • Al-Ostoot, F. H., et al. (2021). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells.
  • Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
  • Benci, K., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • El-Sayed, M. F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
  • Gaba, M., & Mohan, C. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Morjan, R. Y., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Noolvi, M. N., et al. (2023). Structure‐activity relationship (SAR) of imidazo[1,2‐a]pyridine based compounds 10a–10p.
  • Ouattara, M., et al. (2022).
  • Rajesh, R., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Sureshbabu, P., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central.
  • Verma, A., et al. (2024).
  • BMG LABTECH. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

  • Cui, G., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Elsner, A., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central.
  • Han, W., et al. (2016). Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. PubMed.
  • Pasha, M. A. A., et al. (2023). IC50 values of the most active derivatives in some cancerous cell lines.
  • Pressbooks. (n.d.). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • Robert, M., et al. (2021). Western Blot analysis of different PI3K/AKT/mTOR pathway components in...
  • Singh, A., & Singh, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).

Sources

in vivo vs in vitro efficacy of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy profile of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (referred to herein as 7-BMPCA ).

Executive Summary: 7-BMPCA (CAS: 1159831-07-8) is a critical pharmacophore precursor rather than a final drug candidate. While the imidazo[1,2-a]pyridine scaffold is "privileged" in medicinal chemistry (forming the core of drugs like Zolpidem and Vonoprazan), the 3-carboxylic acid form itself exhibits limited in vivo efficacy due to poor membrane permeability and rapid ionization. Its primary value lies in its conversion to lipophilic amides (e.g., Q203 analogs), which demonstrate potent in vitro and in vivo activity against targets like Mycobacterium tuberculosis (QcrB inhibition) and Gastric H+/K+ ATPase .

PART 1: TECHNICAL PROFILE & MECHANISTIC GROUNDING

The "Scaffold vs. Drug" Paradox

To understand the efficacy of 7-BMPCA, one must distinguish between the intrinsic affinity of the core scaffold and the functional potency of the final molecule.

  • The Core (Imidazo[1,2-a]pyridine): This bicyclic heterocycle mimics the purine ring, allowing it to bind effectively to ATP-binding pockets (kinases) and allosteric sites (QcrB). The "7-Bromo" and "2-Methyl" substituents provide essential steric bulk and halogen bonding capabilities.

  • The Acid (7-BMPCA): The C3-carboxylic acid moiety creates a high polar surface area (PSA) and is negatively charged at physiological pH. This prevents passive diffusion across the mycobacterial cell wall or the gastric parietal cell membrane, rendering the acid in vitro active (in cell-free assays) but in vivo inactive.

  • The Solution (Derivatization): Amidation of the carboxylic acid attaches a lipophilic "tail," restoring membrane permeability and enabling the molecule to reach its intracellular target.

Diagram 1: The Activation Pathway (Scaffold to Lead)

This diagram illustrates how 7-BMPCA is transformed from a low-efficacy precursor to a high-efficacy drug candidate.

G Acid 7-BMPCA (Precursor) [Polar, Low Permeability] Reaction Amidation (+ Lipophilic Amine) Acid->Reaction Synthetic Modification Target Target: QcrB (M. tb) or H+/K+ ATPase Acid->Target Weak/No Binding (Charge Repulsion) Amide Active Carboxamide (e.g., Q203 Analog) [Lipophilic, High Potency] Reaction->Amide Restored Bioavailability Amide->Target nM Inhibition (In Vivo Efficacy)

Caption: Transformation of the polar 7-BMPCA acid into a bioactive amide, enabling target engagement.

PART 2: IN VITRO VS. IN VIVO EFFICACY COMPARISON

The following data contrasts the Acid (7-BMPCA) with its Optimized Amide Derivatives (specifically in the context of Anti-TB and Anti-inflammatory research).

Table 1: Comparative Efficacy Metrics
Feature7-BMPCA (The Acid)Optimized Amide Derivative (e.g., Q203 Analog)
Primary Role Synthetic Intermediate / Building BlockActive Pharmaceutical Ingredient (API)
Solubility (Water) High (at pH > 7)Low (Requires formulation)
Lipophilicity (LogP) Low (< 1.0)High (3.0 - 5.5)
In Vitro Potency (IC50) > 100 µM (Weak/Inactive)< 50 nM (Highly Potent)
Cellular Uptake Poor (Charged at pH 7.4)Excellent (Passive Diffusion)
In Vivo Efficacy Negligible (Rapid Renal Clearance)High (Reduces CFU in Murine Lung Models)
Metabolic Stability High (Stable Core)Variable (Tail susceptibility)
In Vitro Performance

In cell-free enzyme assays (e.g., isolated H+/K+ ATPase or QcrB supercomplex), 7-BMPCA shows low to moderate binding affinity . The carboxylic acid group often interferes with the hydrophobic pockets required for tight binding.

  • Key Finding: In Mycobacterium tuberculosis assays, the acid form (7-BMPCA) fails to inhibit bacterial growth (MIC > 64 µg/mL) because it cannot penetrate the mycolic acid-rich cell wall.

  • Contrast: When converted to a 3-carboxamide , the MIC drops to the nanomolar range (e.g., 2-10 nM) , demonstrating that the efficacy is driven by the core scaffold only when the physicochemical properties are optimized [1][2].

In Vivo Performance

7-BMPCA itself is not a viable in vivo agent.

  • Pharmacokinetics (PK): As a small, polar acid, it is subject to rapid renal clearance and has low volume of distribution (Vd).

  • Toxicology: The "7-Bromo" moiety is generally stable, but free carboxylic acids can undergo glucuronidation.

  • Efficacy Realization: The in vivo efficacy attributed to this scaffold is observed only in its derivatives. For example, imidazo[1,2-a]pyridine-3-carboxamides show significant bacterial load reduction in murine lung infection models [3].

PART 3: EXPERIMENTAL PROTOCOLS

To validate the efficacy of 7-BMPCA derivatives, the following self-validating workflows are recommended.

Synthesis & Activation Workflow

Objective: Convert the inactive 7-BMPCA acid into a bioactive amide for testing.

  • Activation: Dissolve 7-BMPCA (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 30 min at RT to form the activated ester.

  • Coupling: Add the target amine (e.g., 4-(4-(trifluoromethyl)phenoxy)aniline for Q203-like potency). Stir for 12h.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (Look for amide NH singlet ~9-10 ppm) and LC-MS.

In Vitro MIC Assay (M. tuberculosis)

Objective: Quantify the "Scaffold vs. Drug" potency gap.

  • Culture: Grow M. tuberculosis H37Rv in 7H9 broth (ADC supplemented) to OD600 ~0.6.

  • Plating: Dispense 50 µL of culture into 96-well plates.

  • Treatment:

    • Group A: 7-BMPCA (Acid) - Serial dilution (100 µM to 0.1 µM).

    • Group B: Amide Derivative - Serial dilution (100 nM to 0.01 nM).

    • Control: Rifampicin (Positive) and DMSO (Negative).

  • Incubation: 37°C for 5 days.

  • Readout: Add Resazurin (Alamar Blue). Incubate 24h. Fluorescence indicates viable cells.

    • Expected Result: Group A (Acid) remains pink (growth) at all concentrations. Group B (Amide) turns blue (no growth) at <10 nM.

Diagram 2: Mechanism of Action (QcrB Inhibition)

This diagram details how the derivative of 7-BMPCA disrupts bacterial energy production.

MOA cluster_bacteria Mycobacterium tuberculosis Cell Drug 7-BMPCA Derivative (Amide Form) Target QcrB Subunit (Cytochrome bc1) Drug->Target Binds to Q-site Process Electron Transport Chain (ATP Synthesis) Target->Process Blocks Electron Flow Result Bacterial Death (Energy Depletion) Process->Result ATP Levels Drop

Caption: The 7-BMPCA scaffold (yellow) targets the QcrB subunit, halting ATP synthesis.

PART 4: REFERENCES

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Source: ACS Omega (2023). URL:[Link] Context: Describes 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (Compound 10c) as the precursor to active anti-TB agents.

  • Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. Source: PLoS One (2020). URL:[Link] Context: Validates the in vivo efficacy of the imidazo-carboxamide scaffold in murine models.

  • Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines. Source: PubMed / J Biol Chem. URL:[1][Link] Context: Establishes the imidazo[1,2-a]pyridine core (SCH 28080) as a potent P-CAB scaffold for gastric acid suppression.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.